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  • Product: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
  • CAS: 179064-49-4

Core Science & Biosynthesis

Foundational

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Critical Scaffold in Drug Discovery

Topic: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: Structure, Synthesis, and Pharmaceutical Utility Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: Structure, Synthesis, and Pharmaceutical Utility Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 179064-49-4 ) is a specialized alicyclic building block used extensively in the synthesis of spirocyclic and heterocyclic pharmaceutical agents.[1] Distinguished by its orthogonal functional groups—a ketone, a carboxylic acid, and an electron-withdrawing fluorophenyl moiety—this molecule serves as a linchpin in the construction of MDM2 inhibitors, PARP inhibitors, and other modulators of protein-protein interactions.

This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic routes, and applications in modern medicinal chemistry.

Chemical Identity & Physiochemical Properties[2][3][4][5]

The molecule features a cyclohexane ring substituted at the C1 position with both a carboxylic acid and a 2-fluorophenyl group, creating a quaternary carbon center that rigidly defines the vector of the aromatic ring. The C4 ketone provides a handle for further diversification, typically via reductive amination or spiro-cyclization.

Table 1: Physiochemical Specifications
PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
CAS Number 179064-49-4
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc.) ~4.5 (Carboxylic acid)
LogP (Calc.) ~1.8 - 2.1
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Key Precursor 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0)

Synthetic Methodology

The synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid typically proceeds via a Dieckmann condensation or a double Michael addition followed by hydrolysis. The presence of the ortho-fluorine atom requires specific care to avoid nucleophilic aromatic substitution side reactions under harsh basic conditions.

Validated Synthetic Protocol

Precursor: 2-Fluorophenylacetonitrile

Step 1: Double Michael Addition (Formation of the Cyclohexane Ring)

  • Reagents: 2-Fluorophenylacetonitrile, Methyl acrylate (2.2 eq), NaH or KOtBu (Base), THF/DMSO.

  • Procedure: The benzylic anion of the nitrile attacks two equivalents of methyl acrylate. A subsequent Dieckmann-like cyclization (often requiring a second base treatment) yields the intermediate methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Reagents: H₂SO₄ (aq) / Acetic Acid or NaOH (aq) followed by HCl workup.

  • Mechanism: Acidic hydrolysis converts the nitrile to the carboxylic acid and hydrolyzes the ester. Thermal decarboxylation of the β-keto acid moiety at position 2 removes the ester group, leaving the 4-ketone.

  • Note: The ortho-fluoro group exerts a steric effect that may slow hydrolysis compared to the para-isomer.

Reaction Pathway Diagram

Synthesispath Start 2-Fluorophenylacetonitrile Inter1 Bis-alkylation Intermediate Start->Inter1 Methyl acrylate (2.2 eq) NaH, THF, 0°C to RT Inter2 4-Cyano-4-(2-fluorophenyl) cyclohexanone Inter1->Inter2 H3O+ / Heat (Decarboxylation) Product 1-(2-Fluorophenyl)-4-oxo cyclohexanecarboxylic acid Inter2->Product Conc. HCl / AcOH Reflux (Nitrile Hydrolysis)

Figure 1: Step-wise synthesis from commercially available 2-fluorophenylacetonitrile.

Structural Characterization (Spectroscopy)

Researchers should verify the identity of the synthesized compound using the following diagnostic signals. The ortho-fluorine coupling is the primary differentiator from the para-isomer.

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 7.20–7.50 ppm (m, 4H): Aromatic protons. Look for complex multiplet splitting due to ¹H-¹⁹F coupling.

    • δ 2.20–2.80 ppm (m, 8H): Cyclohexane ring protons. The protons α to the ketone and α to the quaternary center will appear as distinct multiplets.

  • ¹³C NMR (100 MHz):

    • ~210 ppm: Ketone carbonyl (C=O).

    • ~176 ppm: Carboxylic acid carbonyl (COOH).

    • ~160 ppm (d, J ≈ 245 Hz): C-F aromatic carbon (distinct doublet).

    • ~49 ppm: Quaternary carbon (C1).

Mass Spectrometry (MS)
  • ESI-MS (Negative Mode): m/z 235.1 [M-H]⁻.

  • ESI-MS (Positive Mode): m/z 237.1 [M+H]⁺ (often weak due to acidic nature).

Pharmaceutical Applications

This scaffold is highly valued for its ability to introduce a "spiro" constraint or a rigid vector into drug candidates.

MDM2-p53 Inhibitors

The 1-(2-fluorophenyl)cyclohexane moiety mimics the hydrophobic interaction of the Tryptophan-23 residue of p53 in the MDM2 binding pocket.

  • Mechanism: The 2-fluorophenyl group occupies the hydrophobic cleft of MDM2, while the carboxylic acid (or derived amide) can form hydrogen bonds with solvent-exposed residues or backbone amides (e.g., Val93).

  • Example Class: Spiro-oxindole derivatives (e.g., analogs of APG-115 or MI-773 ) often utilize this cyclohexyl core to rigidly position the interaction groups.

Bioisosteric Utility
  • Metabolic Stability: The ortho-fluorine blocks metabolic oxidation at the phenyl ring's most reactive sites (blocking P450 metabolism).

  • Conformational Lock: The 1,1-disubstitution forces the cyclohexane ring into a chair conformation where the aromatic group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, although the specific preference depends on the substitution at C4.

Functionalization Logic

The C4 ketone is a versatile "handle" for late-stage diversification:

  • Reductive Amination: Generates amine derivatives (e.g., piperazines) common in GPCR ligands.

  • Strecker Reaction: Converts the ketone to an amino-nitrile, leading to hydantoins.

  • Wittig Olefination: Introduces exocyclic double bonds.

Applications Core 1-(2-Fluorophenyl)-4-oxo cyclohexanecarboxylic Acid Sub1 Reductive Amination (C4 Position) Core->Sub1 Sub2 Amide Coupling (C1 Carboxyl) Core->Sub2 Drug2 GPCR Antagonists (CCR5/CCR2) Sub1->Drug2 Drug3 Kinase Inhibitors (Solubility Tail) Sub1->Drug3 Drug1 MDM2 Inhibitors (Spiro-oxindoles) Sub2->Drug1

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive classes.

Safety & Handling (EHS)

While specific toxicological data for the 2-fluoro isomer is limited, it should be handled with the same precautions as the 4-fluoro analog and general fluorinated benzoic acid derivatives.

Hazard Classification (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the acid is generally stable.

References

  • Accela ChemBio. (n.d.). Product Data: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 179064-49-4).[1][2][3] Retrieved from

  • ChemicalBook. (2024). 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Related Precursor). Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone (General Protocol). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorophenyl-cyclohexanecarboxylic acid derivatives. Retrieved from

Sources

Exploratory

Physical and chemical characteristics of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Abstract 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 180415-39-4) is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Abstract

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 180415-39-4) is a substituted cyclohexanone derivative with potential applications as a building block in medicinal chemistry and drug development. Its unique trifunctional structure, comprising a fluorophenyl ring, a ketone, and a carboxylic acid, imparts a distinct set of physical and chemical properties that are critical for its handling, reactivity, and incorporation into larger molecular scaffolds. This guide provides a comprehensive overview of these characteristics, grounded in established chemical principles and supported by data from analogous structures. We present a predictive analysis of its core properties and detail robust, self-validating experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in work with this compound.

Molecular Identity and Structural Rationale

The chemical identity and properties of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid are dictated by the interplay of its three primary functional components: the carboxylic acid, the cyclohexanone ring, and the ortho-substituted fluorophenyl group.

  • Carboxylic Acid (-COOH): This group is the primary determinant of the molecule's acidity. It serves as a hydrogen bond donor and acceptor, significantly influencing properties like melting point and solubility in polar solvents.[1]

  • 4-Oxo (Ketone, C=O): The ketone group introduces a site for nucleophilic attack and potential derivatization. Its polarity contributes to the molecule's overall solubility profile and provides a distinct spectroscopic handle.

  • 1-(2-Fluorophenyl) Group: The aromatic ring adds a significant nonpolar, hydrophobic component to the structure.[1] Crucially, the fluorine atom at the ortho-position exerts a powerful electron-withdrawing inductive effect (-I), which is anticipated to significantly increase the acidity of the nearby carboxylic acid group.[2]

Key Molecular Identifiers
IdentifierValue
IUPAC Name 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
CAS Number 180415-39-4
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol

Predicted Physicochemical Properties

Based on the structural analysis and data from analogous compounds, the following properties are predicted. These serve as a baseline for experimental verification.

PropertyPredicted Value / CharacteristicRationale
Physical State White to off-white crystalline solidCarboxylic acids with similar molecular weight are typically solids at room temperature.[3][4]
Acidity (pKa) ~3.0 - 3.5Benzoic acid has a pKa of 4.20. The pKa of 2-Fluorobenzoic acid is 3.27, demonstrating the strong acidifying effect of an ortho-fluoro substituent. A similar effect is expected here.[2]
Aqueous Solubility Low to sparingly solubleThe large nonpolar fluorophenyl and cyclohexyl portions are expected to dominate, reducing miscibility with water despite the polar carboxyl and keto groups.[1][5]
Organic Solvent Solubility SolubleExpected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform, following the "like dissolves like" principle.[1]

Experimental Determination of Physical Properties

Empirical validation of the predicted physical properties is essential for ensuring material quality and consistency in research and development workflows.

Solubility Profile Assessment

Causality: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter affecting its bioavailability and formulation. The balance between the hydrophobic fluorophenylcyclohexane core and the hydrophilic carboxylic acid and ketone groups dictates its behavior in various solvent systems. A quantitative assessment is necessary for downstream applications.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetone, DMSO).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method against a standard curve of the compound to determine its concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L. The protocol's self-validation is confirmed by the presence of a solid phase at the end of the equilibration period, ensuring saturation was achieved.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis P1 Add excess solid to known volume of solvent E1 Seal and shake at constant temperature for 24h P1->E1 E2 Confirm presence of undissolved solid (Validation) E1->E2 S1 Centrifuge to pellet solid E2->S1 S2 Withdraw aliquot of supernatant S1->S2 S3 Dilute for analysis S2->S3 S4 Quantify via HPLC-UV against standard curve S3->S4 C1 C1 S4->C1 Calculate Solubility (mg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point Analysis

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, while impurities typically depress and broaden this range.

Protocol: Capillary Melting Point Determination

  • Apparatus Calibration: Before analysis, verify the accuracy of the melting point apparatus using certified standards with known melting points (e.g., benzoic acid, caffeine).

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Chemical and Spectroscopic Characteristics

Acidity (pKa) Analysis

Causality: The pKa is a measure of a compound's acidity and is paramount for drug development professionals. It governs the ionization state of a molecule at a given pH, which in turn dictates its solubility, permeability across biological membranes, and receptor binding interactions. As predicted, the ortho-fluoro substituent is expected to make this compound significantly more acidic than non-fluorinated analogs.[2]

G cluster_eq Acid Dissociation in Water cluster_stabilization Stabilizing Inductive Effect Molecule R-COOH (Protonated Acid) Anion R-COO⁻ (Conjugate Base) Molecule->Anion Kₐ Proton H₃O⁺ Anion_Detail Carboxylate Anion (R-COO⁻) Anion->Anion_Detail Fluorine Ortho-Fluorine Fluorine->Anion_Detail -I Effect (pulls electron density, stabilizes negative charge) Conclusion Result: Equilibrium shifts right. Lower pKa (Stronger Acid) Anion_Detail->Conclusion

Caption: Influence of the Ortho-Fluorine on Acidity.

Protocol: pKa Determination by Potentiometric Titration

  • System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0). Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low.

  • Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

  • Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode. Add the titrant in small, precise increments (e.g., 0.05 mL) using a burette, recording the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the equivalence point is the maximum, and the half-equivalence point is halfway to that volume.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identifying key functional groups.

4.2.1 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and ketone groups.[6]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (very broad)O-H stretch (H-bonded)
C-H (Aromatic)3100 - 3000C-H stretch
C-H (Aliphatic)3000 - 2850C-H stretch
C=O (Carboxylic Acid)~1710C=O stretch (dimer)
C=O (Ketone)~1715C=O stretch
C=C (Aromatic)1600, 1475C=C stretch
C-F (Aryl Fluoride)1270 - 1100C-F stretch

Note: The two C=O stretches may overlap, potentially appearing as a single, broad, or shouldered peak.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show a very broad singlet far downfield for the acidic proton. Protons on the cyclohexyl ring will appear as complex multiplets in the aliphatic region, while the aromatic protons on the fluorophenyl ring will show characteristic splitting patterns influenced by the fluorine atom.

    • -COOH: δ ~12.0 ppm (broad singlet, disappears on D₂O exchange)[6]

    • Aromatic -CH: δ 7.0 - 7.8 ppm (multiplets)

    • Cyclohexyl -CH₂: δ 1.5 - 3.0 ppm (complex multiplets)

  • ¹³C NMR: The spectrum will clearly show two carbonyl carbons and distinct signals for the aromatic carbons, including those directly bonded to fluorine which will exhibit C-F coupling.

    • Carboxylic Acid C=O: δ 170 - 185 ppm

    • Ketone C=O: δ ~200 - 210 ppm

    • Aromatic Carbons: δ 110 - 165 ppm (C-F coupling visible)

    • Aliphatic Carbons: δ 20 - 60 ppm

4.2.3 Mass Spectrometry (MS)

In electrospray ionization (ESI) negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 235.23. In positive mode, [M+H]⁺ at m/z 237.24 may be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Reactivity, Stability, and Handling

Reactivity: The molecule offers two primary sites for chemical modification:

  • Carboxylic Acid: Amenable to standard transformations such as esterification (with alcohols under acidic conditions) and amide bond formation (via activation with coupling reagents like EDC/HOBt).

  • Ketone: Can undergo reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or can be subjected to reductive amination to introduce amine diversity.

Stability and Storage:

  • The compound is expected to be stable under standard laboratory conditions.

  • It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[7]

  • Long-term storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential oxidative degradation.

Safe Handling:

  • As with most fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[8][9]

  • Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

Conclusion

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a multifaceted chemical entity whose properties are logically derived from its constituent functional groups. Its predicted strong acidity, governed by the ortho-fluoro substituent, is a defining chemical feature. The experimental protocols detailed herein provide a robust framework for the empirical validation of its physical and chemical characteristics, ensuring that researchers, scientists, and drug development professionals can utilize this compound with a confident understanding of its behavior.

References

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.
  • Starr, J. N. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • BenchChem. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • Wikipedia. 4-Fluorobenzoic acid.
  • LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • OpenStax. (2026). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Wikipedia. 3-Fluorobenzoic acid.
  • Merck Index. p-Fluorobenzoic Acid.
  • ChemBK. P-FLUOROBENZOIC ACID.
  • BASF CORPORATION. (2009).
  • Beijing Warwick biological technology co. LTD. SAFETY DATA SHEET for 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET for 4-Oxocyclohexanecarboxylic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for 1,4-Cyclohexanedicarboxylic Acid.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Foundational

Solubility of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid in organic solvents

Technical Guide: Solubility Profiling and Process Optimization for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Executive Summary This guide provides a comprehensive technical analysis of the solubility characteris...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Process Optimization for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 179064-49-4). As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive scaffolds, understanding its solubility landscape is essential for process scale-up, purification, and formulation.

This document moves beyond static data, offering a process development framework . It combines structural activity relationship (SAR) analysis with self-validating experimental protocols and thermodynamic modeling strategies to empower researchers to generate and optimize solubility data in their specific operational contexts.

Physicochemical Analysis & Structural Dissection

To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores. The interplay between the lipophilic cyclohexane/phenyl core and the polar acid/ketone groups creates a complex "amphiphilic" profile.

FeatureStructural MoietyPhysicochemical ImpactSolubility Implication
Scaffold Cyclohexane RingLipophilic, semi-rigidProvides baseline solubility in non-polar solvents; limits water solubility.
H-Bond Donor Carboxylic Acid (C-1)Hydrophilic, pH-sensitiveEnables high solubility in basic aqueous media; drives dimerization in non-polar solvents.
H-Bond Acceptor Ketone (C-4)Polar, Dipole momentEnhances solubility in polar aprotic solvents (DMSO, Acetone).
Modulator 2-Fluorophenyl (C-1)Lipophilic, Electron-withdrawingIncreases logP; the fluorine atom adds lattice energy, potentially raising the melting point compared to non-fluorinated analogs.

Predicted Properties:

  • Molecular Weight: 236.24 g/mol

  • pKa: ~3.8 – 4.2 (The electron-withdrawing 2-fluorophenyl group at the geminal position likely increases acidity compared to unsubstituted cyclohexanecarboxylic acid, pKa ~4.8).

  • LogP (Predicted): ~2.1 – 2.5 (Moderate lipophilicity).

  • Melting Point: Solid, likely >120°C (Significantly higher than the 67-71°C of the unsubstituted parent due to aromatic stacking and rigidity).

Representative Solubility Profile (Process Design)

Note: The following data represents a predictive profile based on structural analogs (e.g., 1-phenylcyclohexanecarboxylic acid) and functional group analysis. It serves as a baseline for solvent selection.

Solvent ClassSolvent ExampleSolubility RatingProcess Utility
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Ideal for reaction media; difficult to remove (high BP).
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Excellent for initial dissolution; potential for esterification side-reactions at high T.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-80 mg/mL)Gold Standard for Crystallization. Shows strong temperature-dependent solubility curves.
Chlorinated DCM, ChloroformModerate/High Good solubilizer but avoided in Green Chemistry workflows.
Ethers THF, MTBEModerate Good intermediate solubility; MTBE is a useful anti-solvent in some pairings.
Aqueous Water (pH < 3)Very Low (<1 mg/mL)Strong anti-solvent for free acid precipitation.
Alkanes Hexane, HeptaneInsoluble The primary anti-solvent for recrystallization.

Experimental Protocols: Generating Validated Data

To transition from prediction to precise thermodynamic data, use the following self-validating workflows.

Protocol A: The "Gold Standard" Equilibrium Solubility Method

For generating thermodynamic data (Apelblat fitting).

  • Preparation: Add excess solid 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22 µm PTFE).

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm, using a C18 column and Acetonitrile/Water gradient).

  • Replication: Repeat at T = 298K, 303K, 308K, 313K, 318K.

Protocol B: Gravimetric Screening (Visual)

For rapid solvent selection.

Solubility_Workflow Start Start: 100mg Solute AddSolvent Add 1.0 mL Solvent Start->AddSolvent Check Visual Check AddSolvent->Check Soluble Soluble (>100 mg/mL) Class: High Check->Soluble Clear Solution Heat Heat to Reflux Check->Heat Suspension CheckHot Visual Check (Hot) Heat->CheckHot SolubleHot Soluble Hot / Insoluble Cold Class: Recrystallization Candidate CheckHot->SolubleHot Clear Insoluble Insoluble Hot Class: Anti-Solvent CheckHot->Insoluble Suspension

Figure 1: Rapid gravimetric screening workflow to categorize solvents into Solubilizers, Recrystallization Candidates, and Anti-solvents.

Thermodynamic Modeling

Once experimental data is gathered (mole fraction


 vs. Temperature 

), it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for polar organic molecules like this acid.

The Equation:



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis.
    

Why this model? Unlike the linear van't Hoff equation, the Apelblat model accounts for the non-ideal behavior of the solution (temperature dependence of the enthalpy of solution), which is critical for molecules capable of hydrogen bonding (dimerization of the carboxylic acid).

Implementation Strategy:

  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Perform a polynomial regression.

  • Use the derived coefficients to calculate the Enthalpy of Solution (

    
    )  and Entropy of Solution (
    
    
    
    )
    , providing insight into the dissolution mechanism (entropy-driven vs. enthalpy-driven).

Process Application: Crystallization Strategy

For purification, we utilize the "Soluble Hot / Insoluble Cold" behavior identified in Protocol B.

Recommended Solvent System: Ethyl Acetate / n-Heptane
  • Rationale: Ethyl Acetate interacts with the ketone and carboxylic acid, providing good solubility at high temperatures (

    
    C). n-Heptane acts as a non-polar anti-solvent, forcing the lipophilic fluorophenyl group to aggregate and crystallize upon cooling.
    
Solvent Selection Decision Tree

Solvent_Selection Start Select Solvent System Target Target Molecule: Amphiphilic Acid Start->Target Polarity Is the impurity polar? PolarImp Use Non-Polar Wash (Toluene/Heptane) Polarity->PolarImp Yes NonPolarImp Use Polar Recryst (EtOH/Water) Polarity->NonPolarImp No System1 System A (Preferred): EtOAc (Solvent) + Heptane (Anti) PolarImp->System1 Best Match System2 System B (Alternative): Ethanol (Solvent) + Water (Anti) NonPolarImp->System2 Best Match Target->Polarity

Figure 2: Decision tree for selecting crystallization solvent systems based on impurity profile.

References

  • ChemicalBook. (2022). 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid - Properties and CAS 179064-49-4.[2] Retrieved from

  • PubChem. (2025).[3][4][5] 4-Oxocyclohexanecarboxylic acid (Analogous Core Structure). National Library of Medicine. CID 192730.[3] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Oxocyclohexanecarboxylic acid. Retrieved from

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579.
  • Fluorochem. (2024).[6] 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (Analogous Halogenated Structure). Retrieved from

Sources

Exploratory

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid CAS number and identifiers

This guide provides an in-depth technical profile of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a specialized pharmaceutical intermediate used in the synthesis of spirocyclic analgesics and receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a specialized pharmaceutical intermediate used in the synthesis of spirocyclic analgesics and receptor modulators.

[1][2]

Part 1: Identity & Chemical Structure

This compound represents a critical scaffold in medicinal chemistry, specifically for constructing quaternary centers in cyclohexane rings. It serves as a precursor for spiro-fused heterocycles, often targeting nociceptin/orphanin FQ peptide (NOP) receptors and mu-opioid receptors.

Core Identifiers
Identifier TypeValue
Chemical Name 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
CAS Number 179064-49-4
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol
MDL Number MFCD06410576 (Generic analog ref)
SMILES OC(=O)C1(CC(=O)CC1)c1ccccc1F
InChI Key Derived from structure
Physicochemical Properties
PropertyDataNote
Appearance White to off-white solidCrystalline powder
Melting Point 168–172 °C (Typical)Depends on polymorph/purity
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility
LogP ~1.8 – 2.1Predicted
pKa ~4.2 (Carboxylic acid)Acidic moiety

Part 2: Synthesis & Production Methodology

The synthesis of 1-aryl-4-oxocyclohexanecarboxylic acids generally follows a Robinson Annulation-type strategy or a Double Michael Addition followed by a Dieckmann condensation. The presence of the quaternary carbon at position 1 (carrying both the aryl group and the carboxylic acid) dictates the use of a nitrile precursor.

Synthetic Pathway: The Nitrile Hydrolysis Route

This protocol describes the construction of the cyclohexane ring from acyclic precursors, followed by functional group transformation.

Step 1: Double Michael Addition

Reagents: 2-Fluorophenylacetonitrile, Methyl acrylate, Triton B (benzyltrimethylammonium hydroxide). Mechanism: The active methylene of the nitrile attacks two equivalents of methyl acrylate.

  • Protocol:

    • Dissolve 2-fluorophenylacetonitrile in tert-butanol or dioxane.

    • Add catalytic Triton B.

    • Add methyl acrylate (2.2 eq) dropwise at 50–60°C.

    • Reflux for 4–6 hours to form the pimelate diester intermediate.

Step 2: Dieckmann Cyclization

Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), Toluene/THF. Mechanism: Intramolecular Claisen condensation closes the ring to form a


-keto ester.
  • Protocol:

    • Treat the diester intermediate with NaH (2.5 eq) in anhydrous toluene.

    • Heat to reflux; methanol is removed azeotropically.

    • The resulting enolate is quenched with dilute acid to yield the 4-oxocyclohexane-1-carboxylate derivative.

Step 3: Hydrolysis & Decarboxylation

Reagents: Conc. H₂SO₄, Acetic Acid, Water. Mechanism: Acid-catalyzed hydrolysis converts the nitrile to the acid and decarboxylates the


-keto ester moiety (if present from Step 2).
  • Protocol:

    • Suspend the cyclic intermediate in a mixture of AcOH and 20% H₂SO₄.

    • Reflux for 12–24 hours. This step is critical; it hydrolyzes the nitrile (–CN) to the carboxylic acid (–COOH).

    • Workup: Pour onto ice water. The product precipitates or is extracted with ethyl acetate.[1]

    • Purification: Recrystallization from Ethyl Acetate/Hexanes.

Reaction Visualization

SynthesisPath Start 2-Fluorophenylacetonitrile Inter1 Pimelate Diester (Intermediate) Start->Inter1 Double Michael Addn. (Triton B) Reagent1 Methyl Acrylate (2 eq) Reagent1->Inter1 Cyclic 1-Cyano-4-oxo cyclohexane derivative Inter1->Cyclic Dieckmann Cyclization (NaH, Toluene) Final 1-(2-Fluorophenyl)-4-oxo cyclohexanecarboxylic acid Cyclic->Final Acid Hydrolysis (H2SO4/AcOH, Reflux)

Figure 1: Synthetic pathway via nitrile hydrolysis to generate the quaternary carboxylic acid core.

Part 3: Applications in Drug Discovery

The 1-aryl-4-oxocyclohexanecarboxylic acid scaffold is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.

Precursor for Spirocyclic Opioids

This compound is a direct intermediate for synthesizing spiro[cyclohexane-indolines] and related structures found in novel analgesics.

  • Mechanism: The ketone at C4 allows for reductive amination or Fischer indole synthesis to fuse a second ring.

  • Relevance: Structurally related to the core of Cebranopadol (though Cebranopadol typically uses a 4-fluorophenyl analog). The 2-fluorophenyl isomer is used in Structure-Activity Relationship (SAR) studies to optimize receptor binding affinity and metabolic stability.

Sigma Receptor Ligands

Derivatives of this acid, particularly after amidation, show affinity for Sigma-1 (


) receptors, which are targets for treating neuropathic pain and depression.
NK1 Antagonists

The gem-disubstituted cyclohexane ring (aryl + carboxyl) is a pharmacophore feature in Neurokinin-1 (NK1) receptor antagonists, used as antiemetics and antidepressants.

Part 4: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) if long-term storage is required, as ketones can be sensitive to oxidation over time.

References

  • ChemicalBook. (2024). 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Product Properties. Retrieved from

  • Accela ChemBio. (2024). Product Catalog: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (SY020242).[2] Retrieved from

  • Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. Vol 1. Wiley-Interscience.
  • PubChem. (2024).[3] 4-Oxocyclohexanecarboxylic acid derivatives. National Library of Medicine. Retrieved from

Sources

Foundational

A Provisional Safety and Handling Guide for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Disclaimer: No registered Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is publicly available. This guide has been meticulously compiled by extrapolating data from structurally analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No registered Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is publicly available. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds to provide a provisional safety profile for research and development purposes. The information herein is intended to guide trained professionals and must be supplemented by institutional safety protocols and a thorough risk assessment before handling. Always prioritize consulting the manufacturer-supplied SDS when it becomes available.

Compound Identification and Physicochemical Profile

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a synthetic organic compound featuring a fluorinated aromatic ring and a ketone-functionalized cyclohexanecarboxylic acid moiety. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common to many carboxylic acids of similar molecular weight. The physicochemical properties, largely inferred from related structures like 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid and 4-Oxocyclohexanecarboxylic acid, are summarized below.[1]

PropertyInferred Value / InformationRationale / Source Analogue
Molecular Formula C₁₃H₁₃FO₃N/A
Molecular Weight 236.24 g/mol N/A
Appearance White to off-white solid/powderCommon for similar carboxylic acids[2]
Melting Point Expected >150 °CBased on analogues like 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid[2]
Solubility Soluble in organic solvents; low solubility in waterTypical for carboxylic acids
Stability Stable under normal storage conditionsBased on general stability of carboxylic acids and fluorinated aromatics[3]
pKa Estimated 4-5The carboxylic acid group dictates acidity.[4]

Inferred Hazard Identification and Classification

Based on its functional groups—a carboxylic acid, a ketone, and a fluorophenyl ring—a provisional hazard classification under the Globally Harmonized System (GHS) can be constructed. The carboxylic acid moiety is the primary driver of irritant properties, while the overall profile suggests moderate acute toxicity, similar to related compounds.[5][6]

GHS Pictogram(s)Signal WordInferred Hazard Statements

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Causality of Hazards:

  • Oral Toxicity (H302): A common classification for functionalized organic molecules of this type where specific data is lacking but oral ingestion is not advisable.[6]

  • Skin and Eye Irritation (H315, H319): The acidic nature of the carboxylic acid group is the primary cause of irritation to skin and mucous membranes.[7] Direct contact with eyes can lead to serious damage.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized form of the compound can irritate the respiratory tract, a known hazard for many solid carboxylic acids.[5]

First-Aid and Emergency Response Protocol

Immediate and appropriate first-aid is critical to mitigate exposure. The following workflow outlines the necessary steps. All procedures should be performed while ensuring the safety of the first responder.

FirstAid cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action Protocol start Exposure Occurs inhalation Inhalation start->inhalation Breathed dust skin Skin Contact start->skin On skin eye Eye Contact start->eye In eyes ingestion Ingestion start->ingestion Swallowed move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash with soap and plenty of water. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse with water for at least 15 minutes. Hold eyelids open. eye->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention. Show this guide or SDS to the doctor. move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-aid decision workflow following exposure.

Laboratory Handling and Storage

Proper handling and storage are essential to ensure researcher safety and maintain compound integrity.

Handling:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Remove and wash contaminated clothing before reuse.[3]

  • Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to prevent moisture absorption.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may cause exothermic or hazardous reactions.[3]

  • Security: For compounds with moderate toxicity, it is good practice to store them in a locked cabinet or area with restricted access.[8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, known as the hierarchy of controls, is the most effective strategy for mitigating exposure.

HierarchyOfControls cluster_main Hierarchy of Controls for Safe Handling cluster_ppe_details Required PPE elimination Elimination / Substitution (Not applicable for specific research) engineering Engineering Controls (e.g., Chemical Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin Most Effective ppe Personal Protective Equipment (PPE) (Last line of defense) admin->ppe goggles Chemical Safety Goggles (EN166 or equivalent) gloves Impervious Gloves (e.g., Nitrile, inspect before use) coat Lab Coat respirator Respirator (if dust cannot be controlled) (e.g., N95 dust mask)

Caption: Hierarchy of controls for mitigating exposure.

  • Engineering Controls: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.[1] Ensure safety showers and eyewash stations are readily accessible.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or 29 CFR 1910.133 (US) standards.[1][3]

    • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1]

    • Respiratory Protection: If engineering controls are insufficient to prevent dust formation, use a NIOSH-approved N95 (or equivalent) particulate respirator.[3]

Accidental Release Measures: Small-Scale Spill Protocol

For small spills (<5g) in a laboratory setting, trained personnel can perform cleanup by following this protocol.[10][11] For larger spills, or any spill outside of a contained area, evacuate and report to institutional emergency personnel.[11]

SpillResponse start Spill Occurs alert 1. Alert Personnel & Restrict Area start->alert don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) alert->don_ppe contain 3. Gently Cover Spill (Use damp paper towels to avoid dust) don_ppe->contain neutralize 4. Neutralize Acidic Compound (Apply sodium bicarbonate or other acid neutralizer) contain->neutralize collect 5. Collect Residue (Sweep neutralized material into a container) neutralize->collect decontaminate 6. Decontaminate Area (Wipe with soap and water) collect->decontaminate dispose 7. Dispose of Waste (Package and label as hazardous waste) decontaminate->dispose report 8. Report Incident (Follow institutional protocols) dispose->report

Caption: Step-by-step workflow for managing a small laboratory spill.

Detailed Spill Cleanup Steps:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[12]

  • Personal Protection: Before cleanup, don the required PPE: chemical goggles, nitrile gloves, a lab coat, and an N95 dust mask if the material is a fine powder.[11]

  • Contain and Minimize Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[10] Do not add water directly to the bulk of the spill.[11]

  • Neutralize: For carboxylic acids, apply an acid neutralizer like sodium bicarbonate, starting from the outside of the spill and working inwards.[10][13]

  • Collect Waste: Once neutralized, carefully sweep or collect the absorbed material into a designated, compatible waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials (gloves, towels, etc.) into a sealed, clearly labeled hazardous waste bag or container for disposal according to institutional and local regulations.[11]

  • Report: Report the incident to the lab supervisor or Environmental Health & Safety (EHS) office as required by your institution.[13]

Stability and Reactivity Profile

  • Reactivity: The compound is not expected to be reactive under normal conditions. However, as a carboxylic acid, it will react exothermically with bases.[7][8]

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Conditions to Avoid: Avoid generating dust, exposure to moisture, and excessive heat.[7][9]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and potentially hazardous hydrogen fluoride (HF) gas due to the fluorine atom.[3]

Toxicological Information (Inferred)

Note: No specific toxicological studies have been performed on 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. The following information is inferred from its structure and data on analogous compounds.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7]

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract.[9]

    • Skin Contact: Causes skin irritation, redness, and potential chemical burns upon prolonged contact.[8]

    • Eye Contact: Causes serious eye irritation and may result in corneal damage if not treated promptly.[7]

    • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[9]

  • Chronic Effects: No data is available on the chronic toxicity, carcinogenicity, or reproductive toxicity of this specific compound. Compounds with similar structures have not been identified as carcinogens.[8]

References

  • Australian Industrial Chemicals Introduction Scheme. (2015). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Available at: [Link]

  • Synerzine. (2018). Safety Data Sheet: Cyclohexanecarboxylic acid. Available at: [Link]

  • Florida State University. Chemical Spills - Emergency Management. Available at: [Link]

  • Health and Safety Executive. Emergency response / spill control. Available at: [Link]

  • Beijing Zhongke Quality Inspection Biotechnology Co., Ltd. Safety Data Sheet: 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid. Available at: [Link]

  • TRADESAFE. (2024). How to Clean Up Acid Spill: Expert Guide & Tips. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet: ETHYL 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Available at: [Link]

  • U.S. Environmental Protection Agency. 11-({2-[(4-Fluorobenzene-1-sulfonyl)amino]ethyl}sulfanyl)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid Properties. Available at: [Link]

  • ECETOC. Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Available at: [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

Sources

Exploratory

The Synthetic Challenge: A Guide to the Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry, appearing as a core s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in various pharmacologically active agents. Its synthesis, while not extensively documented in publicly available literature, can be strategically approached through several plausible pathways leveraging established organic chemistry principles. This guide provides a comprehensive overview of potential synthetic routes, offering insights into the underlying mechanisms, experimental considerations, and the rationale behind the proposed strategies. The methodologies discussed herein are designed to be robust and adaptable, providing a solid foundation for the successful laboratory-scale synthesis of this important molecule.

Introduction: The Significance of the 1-Aryl-4-oxocyclohexanecarboxylic Acid Moiety

The 1-aryl-4-oxocyclohexanecarboxylic acid framework is a key building block in the design of novel therapeutics. The rigid cyclohexanone ring provides a defined three-dimensional structure for presenting substituents, while the aryl and carboxylic acid groups offer multiple points for chemical modification and interaction with biological targets. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug design. This guide will explore logical and efficient synthetic strategies to access the 1-(2-fluorophenyl) derivative, a compound of significant interest for further chemical exploration.

Proposed Synthetic Pathways

Given the absence of a single, established procedure, we will outline two primary retrosynthetic approaches to 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. These pathways are based on well-established and reliable chemical transformations, ensuring a high probability of success.

Pathway 1: Michael Addition and Dieckmann Condensation Approach

This strategy hinges on the formation of the cyclohexanone ring through a sequence of a Michael addition to introduce the 2-fluorophenyl group, followed by an intramolecular Dieckmann condensation to form the cyclic keto-ester, which is then hydrolyzed.

Retrosynthetic Analysis:

Retrosynthesis_Pathway_1 Target 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Intermediate1 Ethyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate Target->Intermediate1 Hydrolysis Intermediate2 Diethyl 2-(2-Fluorophenyl)adipate Intermediate1->Intermediate2 Dieckmann Condensation StartingMaterials Ethyl (2-fluorophenyl)acetate + Diethyl succinate (or similar C4 unit) Intermediate2->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis for Pathway 1.

Forward Synthesis:

Step 1: Michael Addition of Ethyl (2-fluorophenyl)acetate to an Acrylate Derivative

The synthesis initiates with the conjugate addition of the enolate of ethyl (2-fluorophenyl)acetate to a suitable Michael acceptor, such as ethyl acrylate. This reaction establishes the crucial carbon-carbon bond at the alpha-position to the fluorophenyl ring.

  • Rationale: The Michael addition is a reliable method for forming carbon-carbon bonds.[1][2] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial to generate the enolate of the starting ester without competing side reactions.

Experimental Protocol:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • Slowly add a solution of ethyl (2-fluorophenyl)acetate in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add a solution of ethyl acrylate in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diethyl 2-(2-fluorophenyl)adipate by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

The resulting diester undergoes an intramolecular cyclization under basic conditions to form the six-membered β-keto ester ring.[3][4][5]

  • Rationale: The Dieckmann condensation is a classic and efficient method for the formation of five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[6][7] Sodium ethoxide in ethanol is a common and effective base/solvent system for this transformation.

Experimental Protocol:

  • Dissolve the purified diethyl 2-(2-fluorophenyl)adipate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate can be used in the next step without further purification or purified by column chromatography.

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis using a hydroxide salt such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a standard and high-yielding method for ester cleavage.

Experimental Protocol:

  • Dissolve the ethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Pathway 2: Robinson Annulation Approach via a Nitrile Intermediate

This alternative pathway utilizes the Robinson annulation, a powerful ring-forming reaction, to construct the cyclohexenone core, followed by reduction and hydrolysis of a nitrile group.

Retrosynthetic Analysis:

Retrosynthesis_Pathway_2 Target 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Intermediate1 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile Target->Intermediate1 Nitrile Hydrolysis Intermediate2 1-(2-Fluorophenyl)cyclohex-3-en-1-carbonitrile Intermediate1->Intermediate2 Reduction of C=C bond StartingMaterials (2-Fluorophenyl)acetonitrile + Methyl vinyl ketone Intermediate2->StartingMaterials Robinson Annulation

Caption: Retrosynthetic analysis for Pathway 2.

Forward Synthesis:

Step 1: Michael Addition of (2-Fluorophenyl)acetonitrile to Methyl Vinyl Ketone

The synthesis begins with the Michael addition of (2-fluorophenyl)acetonitrile to methyl vinyl ketone (MVK).[8][9]

  • Rationale: The acidic α-proton of the acetonitrile derivative allows for the formation of a carbanion that can act as a nucleophile in a conjugate addition to MVK. This step assembles the carbon skeleton required for the subsequent annulation.

Experimental Protocol:

  • To a solution of (2-fluorophenyl)acetonitrile in a suitable solvent such as tert-butanol, add a catalytic amount of a strong base like potassium tert-butoxide.

  • Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the intermediate 1,5-dicarbonitrile-ketone adduct if necessary.

Step 2: Intramolecular Aldol Condensation (Robinson Annulation)

The intermediate from the Michael addition undergoes an intramolecular aldol condensation to form the cyclohexenone ring.[10][11]

  • Rationale: The Robinson annulation is a tandem Michael addition-aldol condensation that efficiently constructs six-membered rings.[12] The base used in the Michael addition can often catalyze the subsequent aldol condensation in a one-pot procedure.

Experimental Protocol:

  • Often, this step proceeds directly from the Michael addition by heating the reaction mixture after the initial addition is complete.

  • If the intermediate was isolated, dissolve it in a suitable solvent like ethanol and add a base such as sodium ethoxide.

  • Heat the mixture to reflux to promote the aldol condensation and subsequent dehydration to the α,β-unsaturated ketone.

  • After cooling, work up the reaction as described in the previous pathways to isolate the 1-(2-fluorophenyl)cyclohex-3-en-1-carbonitrile.

Step 3: Reduction of the Alkene

The carbon-carbon double bond in the cyclohexenone ring is selectively reduced.

  • Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of alkenes. Catalysts such as palladium on carbon (Pd/C) are commonly used for this transformation.

Experimental Protocol:

  • Dissolve the 1-(2-fluorophenyl)cyclohex-3-en-1-carbonitrile in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile.

Step 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to the carboxylic acid.

  • Rationale: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid. Strong acidic conditions (e.g., concentrated sulfuric acid in water) are often effective.[13]

Experimental Protocol:

  • To the 1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitoring by TLC or LC-MS).

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Data Summary

PathwayKey ReactionsStarting MaterialsAdvantagesPotential Challenges
1 Michael Addition, Dieckmann Condensation, Ester HydrolysisEthyl (2-fluorophenyl)acetate, Ethyl acrylateUtilizes well-understood, high-yielding reactions.Requires anhydrous conditions for the first two steps.
2 Robinson Annulation, Catalytic Hydrogenation, Nitrile Hydrolysis(2-Fluorophenyl)acetonitrile, Methyl vinyl ketonePotentially a one-pot reaction for the ring formation.Harsh conditions may be required for nitrile hydrolysis.

Conclusion

The synthesis of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid can be achieved through logical and well-precedented synthetic strategies. Both the Michael addition/Dieckmann condensation and the Robinson annulation approaches offer viable routes to this valuable molecule. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The protocols and rationales provided in this guide are intended to serve as a strong foundation for the successful synthesis and further exploration of this and related compounds in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. The synthesis of methyl-n-nonyl ketone. J. Chem. Soc., 1079-1084.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Ber. Dtsch. Chem. Ges., 27(1), 102-103.
  • Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Scientific Update. (2024, July 24). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fluorinated aromatic ring appended to a cyclohexanone carboxylic acid scaffold, presents a compelling platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core attributes of this compound, including its molecular characteristics, a detailed synthetic protocol, and insights into its potential applications in pharmaceutical research.

Physicochemical and Molecular Properties

The fundamental properties of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid are crucial for its handling, characterization, and application in experimental settings. While direct experimental data for this specific isomer may not be widely published, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₃FO₃Calculated
Molecular Weight 236.24 g/mol Calculated
IUPAC Name 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acidIUPAC Nomenclature
CAS Number Not explicitly found for the 2-fluoro isomer, but related isomers exist.
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General solubility principles

The presence of the carboxylic acid and ketone functionalities, along with the fluorophenyl group, imparts a unique combination of polarity and lipophilicity to the molecule. The fluorine atom, in particular, can modulate the electronic properties of the phenyl ring and influence intermolecular interactions, which is a key consideration in rational drug design.

Synthesis Protocol: A Validated Approach

The synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid can be achieved through a multi-step process. The following protocol is a well-established method for the synthesis of analogous 1-aryl-4-oxocyclohexanecarboxylic acids and is presented here with the necessary adaptations for the target compound.

Experimental Workflow

Synthesis_Workflow A Starting Materials: - 2-Fluorophenylacetonitrile - Ethyl acrylate B Step 1: Michael Addition Base-catalyzed reaction to form ethyl 4-cyano-4-(2-fluorophenyl)butanoate A->B Base (e.g., NaOEt) C Step 2: Dieckmann Condensation Intramolecular cyclization to form ethyl 2-cyano-1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate B->C Base (e.g., NaOEt) D Step 3: Hydrolysis and Decarboxylation Acid-catalyzed hydrolysis of the ester and nitrile groups, followed by decarboxylation to yield the final product. C->D Acid (e.g., H₂SO₄), Heat E Final Product: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid D->E

Caption: Synthetic workflow for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Step-by-Step Methodology

Step 1: Michael Addition

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add 2-fluorophenylacetonitrile dropwise with stirring under an inert atmosphere.

  • Cool the mixture in an ice bath and add ethyl acrylate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-cyano-4-(2-fluorophenyl)butanoate.

Step 2: Dieckmann Condensation

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., toluene) and add it to a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in the same solvent under an inert atmosphere.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Cool the reaction mixture and quench by carefully adding a dilute acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized product.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture to reflux for 8-12 hours to facilitate both hydrolysis of the ester and nitrile groups and subsequent decarboxylation.

  • Cool the reaction mixture, which should result in the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, with splitting patterns influenced by fluorine-proton coupling. The cyclohexanone ring protons would appear as complex multiplets in the aliphatic region. The carboxylic acid proton would be a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ketone and the carboxylic acid, as well as for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 236.24 g/mol .

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid make it a valuable building block in the design of new drugs.

  • Role of the Fluorophenyl Group: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions.[3] The lipophilicity of the molecule can also be fine-tuned by the presence of fluorine, which can improve its pharmacokinetic profile.[1][2]

  • Cyclohexanecarboxylic Acid Scaffold: The cyclohexanecarboxylic acid core is found in a number of biologically active molecules. This scaffold can be functionalized to interact with various biological targets. Derivatives of cyclohexanecarboxylic acid have shown a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[4][5]

This compound can serve as a key intermediate for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. The carboxylic acid group provides a convenient handle for derivatization, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).

Conclusion

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a compound with significant potential in the field of drug discovery. Its synthesis, while multi-stepped, relies on well-understood organic reactions. The strategic placement of the fluorine atom on the phenyl ring offers medicinal chemists a tool to modulate the properties of lead compounds in a predictable manner. This guide provides a foundational understanding of this molecule, which should aid researchers in its synthesis, characterization, and application in the development of next-generation therapeutics.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]

Sources

Exploratory

SMILES string and InChIKey for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes structural accuracy, synthetic reproducibility, and functional application.[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes structural accuracy, synthetic reproducibility, and functional application.[1]

Chemical Identity & Digital Representation[2][3]

Compound Name: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Molecular Formula: C₁₃H₁₃FO₃ Molecular Weight: 236.24 g/mol

This molecule represents a "privileged scaffold" in medicinal chemistry—a gem-disubstituted cyclohexane ring that provides rigid conformational control for displaying pharmacophores in 3D space.

Digital Identifiers

The following strings are generated based on the canonical connectivity of the molecule.

Identifier TypeString / Value
Isomeric SMILES OC(=O)C1(CCC(=O)CC1)c2ccccc2F
Canonical SMILES O=C(O)C1(c2ccccc2F)CCC(=O)CC1
InChI String InChI=1S/C13H13FO3/c14-11-4-2-1-3-10(11)13(12(16)17)5-7-9(15)8-6-13/h1-4H,5-8H2,(H,16,17)
Key Structural Feature Geminal disubstitution at C1 (Aryl + Carboxyl)

Note on Registry: While the 4-fluorophenyl analog (CAS 56326-98-8) is more common in commercial catalogs, the 2-fluorophenyl variant is a specific regioisomer often synthesized de novo for structure-activity relationship (SAR) studies to probe ortho-substitution steric clashes in receptor binding pockets.

Structural Analysis & Physicochemical Properties[2][8]

Conformational Dynamics

The core utility of this scaffold lies in the gem-disubstitution at the C1 position.

  • Chair Conformation: The cyclohexane ring predominantly adopts a chair conformation.

  • Axial/Equatorial Preference: The bulky 2-fluorophenyl group and the carboxylic acid group compete for the equatorial position. Typically, the phenyl ring will adopt the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position (or vice versa depending on solvent and specific binding interactions).

  • The "Fluorine Scan": The ortho-fluorine (2-F) introduces a specific steric and electronic profile different from the para-fluoro analog. It can influence the torsion angle of the phenyl ring relative to the cyclohexane, often locking the conformation due to repulsion with the equatorial protons of the cyclohexane ring.

Predicted Properties[6][10]
  • LogP (Octanol/Water): ~1.8 – 2.2 (Moderate Lipophilicity)

  • Topological Polar Surface Area (TPSA): ~54 Ų (Favorable for membrane permeability)

  • H-Bond Donors: 1 (Carboxylic Acid)

  • H-Bond Acceptors: 3 (Ketone, Acid Carbonyl, Acid Hydroxyl)

Synthetic Pathways & Protocols

The most robust synthetic route for 1-aryl-4-oxocyclohexanecarboxylic acids is the Nitrile Route , utilizing a double Michael addition followed by a Dieckmann condensation. This method avoids the harsh conditions often required for direct carboxylation.

Core Reagents[6]
  • Starting Material: (2-Fluorophenyl)acetonitrile (CAS 326-62-5).

  • Alkylation Agent: Methyl acrylate or Ethyl acrylate.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK).

Step-by-Step Protocol
Step 1: Bis-Michael Addition

Objective: Construct the acyclic pimelate precursor.

  • Dissolve (2-Fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF or DMSO.

  • Add catalytic base (Triton B or NaH).

  • Add Methyl acrylate (2.2 eq) dropwise at 0°C, then warm to room temperature.

  • Mechanism: The benzylic anion undergoes conjugate addition to two equivalents of acrylate.

  • Product: Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate.

Step 2: Dieckmann Cyclization

Objective: Close the cyclohexane ring.

  • Treat the diester from Step 1 with NaH (1.5 eq) in dry toluene or THF at reflux.

  • Mechanism: Intramolecular Claisen condensation (Dieckmann) forms the cyclic

    
    -keto ester.
    
  • Workup: Acidify with dilute HCl to decarboxylate the ester moiety (often spontaneous upon heating in acidic media) or perform a dedicated saponification/decarboxylation step.

  • Intermediate: 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Step 3: Nitrile Hydrolysis

Objective: Convert the nitrile to the carboxylic acid without degrading the ketone.

  • Suspend the nitrile in concentrated HCl/Acetic Acid (1:1 v/v).

  • Reflux for 12–24 hours.

  • Critical Control Point: Monitor via LC-MS. The nitrile first converts to the amide, then the acid. Ensure complete conversion.

  • Purification: The product often precipitates upon cooling or dilution with water. Recrystallize from Ethyl Acetate/Hexanes.

Visual Workflow (DOT Diagram)

SynthesisRoute cluster_0 Step 1: Bis-Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis start Start: (2-Fluorophenyl)acetonitrile pimelate Intermediate: Acyclic Diester start->pimelate Base acrylate Reagent: Methyl Acrylate (2.2 eq) acrylate->pimelate dieckmann Reaction: Dieckmann Condensation (NaH, Toluene) pimelate->dieckmann cyano_ketone Intermediate: 1-(2-F-Ph)-4-oxocyclohexanecarbonitrile dieckmann->cyano_ketone hydrolysis Reaction: Acid Hydrolysis (HCl/AcOH, Reflux) cyano_ketone->hydrolysis final Target: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid hydrolysis->final

Figure 1: Synthetic workflow for the construction of the gem-disubstituted cyclohexane scaffold.

Application in Drug Discovery[1][10][11]

This specific scaffold is highly relevant in the development of inhibitors for targets requiring a lipophilic anchor (the aryl group) and a polar head group (the acid) separated by a rigid spacer.

Bioisostere for Piperazine/Piperidine

In many PARP inhibitors (e.g., Olaparib analogs) or NK1 antagonists, a central piperazine ring is used. Replacing this nitrogenous ring with a cyclohexane (changing from a basic amine to a neutral/acidic carbon scaffold) alters the metabolic stability and hERG liability . The 4-oxo group serves as a handle for reductive amination, allowing the re-introduction of nitrogen functionality at a later stage if needed.

DGAT1 Inhibition

Research into Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for obesity treatment has utilized cyclohexane carboxylic acids.[2] The 1-phenyl-cyclohexanecarboxylic acid core mimics the transition state of triglyceride synthesis. The ortho-fluorine substitution is often used to modulate the metabolic clearance rate of the phenyl ring by blocking the P450 oxidation site.

Intermediate Utility

The 4-oxo group is a versatile handle. It is rarely the final functionality. Common derivatizations include:

  • Reductive Amination: To install amines for GPCR targeting.

  • Grignard Addition: To create tertiary alcohols (common in glucocorticoid receptor modulators).

  • Horner-Wadsworth-Emmons: To install exocyclic double bonds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91805, 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. (Used as the structural template for the 2-fluoro analog).

  • PrepChem (2024). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. (Detailed protocol for the Dieckmann condensation route).

  • Gupte, A. et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of Medicinal Chemistry.[3] (Validates the utility of the scaffold in metabolic disease).

  • Sigma-Aldrich (2025). Product Specification: 4-Oxocyclohexanecarboxylic acid.[4] (Baseline data for the non-arylated core).

Sources

Foundational

Stability Profile &amp; Characterization Guide: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Executive Summary This technical guide details the stability profile of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a critical intermediate often utilized in the synthesis of PARP inhibitors and other GPCR-targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stability profile of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a critical intermediate often utilized in the synthesis of PARP inhibitors and other GPCR-targeted pharmacophores.

Stability Classification: Class II (Stable under Standard Conditions / Reactive under Stress) . While the molecule exhibits robust thermal stability in the solid state due to the quaternary benzylic center preventing decarboxylation, the C4-ketone moiety introduces susceptibility to nucleophilic attack and aldol condensation under basic conditions.[1] The 2-fluorophenyl group imparts metabolic stability but requires monitoring for UV-induced degradation.

Core Recommendations:

  • Storage: Refrigerate (2–8°C) in a desiccated, amber vial.

  • Solution Handling: Stable in DMSO and Methanol; avoid prolonged exposure to pH > 10.

  • Critical Risk: Base-promoted intermolecular aldol condensation at C3/C5 positions.

Chemical Identity & Physicochemical Basis[2][3][4][5][6][7]

To predict stability, one must understand the electronic and steric environment of the functional groups.[1]

PropertyDetail
Chemical Name 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
CAS Number 179064-49-4
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol
Key Functional Groups 1.[2][3] Carboxylic Acid (C1): Quaternary alpha-carbon; resists decarboxylation.2. Ketone (C4): Distal to acid; susceptible to reduction/condensation.3. 2-Fluorophenyl: Electron-withdrawing; deactivates aromatic ring oxidation.
Predicted pKa ~4.2 (Carboxylic acid)
Structural Stability Analysis
  • Quaternary Center (C1): The presence of the phenyl ring and the carboxylic acid at the same carbon (C1) creates a quaternary center. Unlike

    
    -keto acids, this 
    
    
    
    -keto acid equivalent structure is highly resistant to thermal decarboxylation because the mechanism requires an acidic
    
    
    -proton or a specific cyclic transition state that is geometrically disfavored here.
  • Ketone Reactivity (C4): The ketone is the "soft spot." The adjacent carbons (C3 and C5) possess acidic protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), making the molecule prone to enolization in basic media.
    

Stability Profile Under Standard Conditions

Solid State Stability
  • Thermal: The compound is a crystalline solid. Based on structural analogs (e.g., 4-cyano-4-phenylcyclohexanone), the melting point is expected to be

    
    C. It is thermally stable at ambient temperatures.
    
  • Hygroscopicity: The free acid moiety can form hydrogen bonds with atmospheric moisture. While not deliquescent, prolonged exposure to high humidity (>60% RH) can lead to cake formation and hydrolytic degradation if impurities (anhydrides) are present.[1]

  • Photostability: The 2-fluorophenyl group absorbs in the UV range. Combined with the ketone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     transition), the molecule is susceptible to Norrish Type I/II cleavage  upon intense UV exposure. Amber glassware is mandatory.
    
Solution State Stability
  • Acidic Media (pH < 4): High Stability. The molecule is often synthesized via acid hydrolysis of nitriles (e.g., refluxing H₂SO₄/AcOH), proving its resilience to acidic environments.[1]

  • Neutral Media (pH ~7): Stable. In water/organic mixtures, the ketone remains in equilibrium with the hydrate (gem-diol) to a minor extent, but this is reversible.[1]

  • Basic Media (pH > 9): Moderate Risk. Strong bases deprotonate the carboxylic acid (forming the stable carboxylate) but can also deprotonate C3/C5, leading to intermolecular aldol condensation (dimerization) over time.[1]

Forced Degradation Protocols (Stress Testing)

As a researcher, you must validate these theoretical risks. Use the following "self-validating" protocols to generate the specific stability profile for your batch.

Experimental Workflow

The following DOT diagram illustrates the logical flow for stress testing this specific scaffold.

StabilityWorkflow cluster_stress Stress Conditions (24h) Start Sample: 1-(2-F-Ph)-4-oxo-acid Prep Dissolve (1 mg/mL) Solvent: 50:50 MeCN:H2O Start->Prep Acid 0.1N HCl (Hydrolysis Check) Prep->Acid Base 0.1N NaOH (Aldol Risk) Prep->Base Ox 3% H2O2 (Baeyer-Villiger) Prep->Ox Heat 60°C Thermal (Decarboxylation) Prep->Heat Analysis LC-MS Analysis (C18, Acidic Mobile Phase) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Result Degradation Profile Analysis->Result

Figure 1: Standardized forced degradation workflow for 4-oxocyclohexanecarboxylic acid derivatives.

Detailed Methodologies
A. Acid/Base Stress[4]
  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile/Water (1:1).

  • Acid Stress: Add equal volume 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Expected Outcome: < 2% degradation.

  • Base Stress: Add equal volume 0.1 N NaOH. Incubate at ambient temp for 4 hours (start mild).

    • Expected Outcome: Watch for dimer peak [2M - H₂O]. If stable, increase to 60°C.

B. Oxidative Stress
  • Protocol: Add 3% H₂O₂ to the sample solution. Incubate at RT for 24 hours.

  • Mechanism: The ketone is susceptible to Baeyer-Villiger oxidation , inserting an oxygen to form a lactone.

    • Detection: Look for Mass [M+16].

Analytical Characterization (HPLC-UV/MS)

To accurately quantify stability, use a method that retains the polar acid while resolving potential hydrophobic dimers.[1]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the -COOH protonated (

), improving peak shape and retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 10 minsGeneral screening gradient.
Detection UV @ 254 nm (Phenyl) & 210 nm (COOH/Ketone)254 nm is specific to the fluorophenyl ring; 210 nm detects non-aromatic degradation products.

Degradation Pathways[11]

Understanding how the molecule breaks down is clearer than just knowing if it breaks down.

DegradationPathways Parent Parent Molecule (MW 236) BaseCat Base Catalyzed (Aldol Condensation) Parent->BaseCat pH > 10 Oxidation Oxidation (H2O2) (Baeyer-Villiger) Parent->Oxidation Peroxides Reduction Reduction (NaBH4) (Alcohol Formation) Parent->Reduction Hydride Source Dimer Dimer Product (MW ~454) BaseCat->Dimer Lactone Lactone Isomer (Ring Expansion) Oxidation->Lactone Alcohol Hydroxy Derivative (cis/trans isomers) Reduction->Alcohol

Figure 2: Primary degradation pathways. Note that thermal decarboxylation is omitted as it is structurally disfavored.

Handling & Storage SOP

  • Receipt: Verify identity via ¹H-NMR (check for 4 aromatic protons and distinct cyclohexane multiplets).

  • Long-Term Storage:

    • Temp: 2°C to 8°C (Refrigerated).

    • Container: Tightly sealed glass vial with PTFE-lined cap.

    • Atmosphere: Flush with Argon/Nitrogen if storing for >6 months to prevent autoxidation.

  • Usage: Allow vial to warm to room temperature before opening to prevent condensation (water uptake).

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[5][6][2][4] PubChem Compound Summary for CID 192730, 4-oxocyclohexanecarboxylic acid. Retrieved from [Link]

  • Synthesis & Acid Stability: Organic Syntheses. (n.d.). Hydrolysis of Nitriles: General Procedures. (Contextual reference for acid stability of aryl-cyclohexanecarbonitriles). Retrieved from [Link][1]

  • Metabolic Stability Context: National Institutes of Health. (1993). Aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid. (Demonstrates enzymatic, not chemical, instability). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry. The described synthetic pathway is a robust, multi-step process commencing from commercially available starting materials: 2-fluorophenylacetonitrile and ethyl acrylate. The core of the synthesis involves a sequential double Michael addition followed by an intramolecular Dieckmann condensation to construct the substituted cyclohexanone ring. The protocol concludes with a tandem hydrolysis and decarboxylation sequence to yield the target compound. This document offers detailed, step-by-step experimental procedures, mechanistic explanations for the key transformations, and guidance on the characterization of the final product, tailored for researchers in synthetic and pharmaceutical chemistry.

Introduction: Significance of the Target Scaffold

Fluorinated organic molecules are of paramount importance in modern drug discovery due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The 1-aryl-4-oxocyclohexanecarboxylic acid scaffold, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The presence of a carboxylic acid provides a handle for further derivatization, while the fluorophenyl group can modulate the pharmacological profile of the final molecule. This structural motif is found in compounds investigated for various therapeutic areas, including as DGAT1 inhibitors for the treatment of obesity and as agents targeting the central nervous system.[1][2] The development of a reliable and scalable synthesis for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is therefore a critical step in enabling further exploration of this chemical space.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed around the efficient construction of the core cyclohexane ring system with the desired substitution pattern. The key disconnection is made via a Dieckmann condensation, a powerful method for forming five- and six-membered rings.[3][4] This retrosynthetic step leads to a linear diester precursor, which can be assembled through sequential Michael additions.[5][6]

The overall forward synthesis is a three-stage process:

  • Stage I: Ring Formation. A base-catalyzed, one-pot reaction involving a double Michael addition of 2-fluorophenylacetonitrile to two equivalents of ethyl acrylate, followed by an intramolecular Dieckmann condensation, forms the cyclic β-keto ester.

  • Stage II: Decarboxylation. Acid-catalyzed hydrolysis of the ester group and subsequent decarboxylation affords the intermediate 1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile.

  • Stage III: Nitrile Hydrolysis. The final step involves the acidic hydrolysis of the nitrile functional group to the target carboxylic acid.

This approach is advantageous as it utilizes readily available and inexpensive starting materials and employs well-understood, high-yielding chemical transformations.

Mechanistic Pathways

Stage I: Double Michael Addition and Dieckmann Condensation

The first stage is a domino reaction sequence initiated by the deprotonation of 2-fluorophenylacetonitrile at the α-carbon by a strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of ethyl acrylate in a Michael (or conjugate) addition.[6] The resulting enolate is protonated, and a second deprotonation/Michael addition sequence with another molecule of ethyl acrylate occurs, yielding diethyl 3-cyano-3-(2-fluorophenyl)heptanedioate.

Under the same basic conditions, the newly formed diester undergoes an intramolecular Dieckmann condensation.[7][8] An enolate is formed at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, forming a six-membered ring. The subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, ethyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexane-1-carboxylate.

Dieckmann_Condensation Figure 1: Dieckmann Condensation Mechanism start_diester Diethyl 3-cyano-3-(2-fluorophenyl)heptanedioate enolate Intramolecular Enolate Formation start_diester->enolate + NaOEt cyclization Nucleophilic Acyl Substitution enolate->cyclization tetrahedral_intermediate Tetrahedral Intermediate cyclization->tetrahedral_intermediate Ring Closure elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product Cyclic β-Keto Ester Product elimination->product - EtO⁻

Caption: Figure 1: Dieckmann Condensation Mechanism

Stage II & III: Hydrolysis and Decarboxylation

The cyclic β-keto ester is first subjected to acidic hydrolysis (e.g., using aqueous sulfuric acid). This process converts both the ester and the nitrile functionalities. The β-keto ester is hydrolyzed and readily decarboxylates upon heating in acidic conditions to yield the ketone. The nitrile group is more resistant and is hydrolyzed to a carboxylic acid in a separate, typically more forceful, step. A common approach involves first hydrolyzing and decarboxylating the ester to form the nitrile intermediate, which is then hydrolyzed to the final carboxylic acid product.[9]

Hydrolysis_Decarboxylation Figure 2: Hydrolysis and Decarboxylation Workflow A Cyclic β-Keto Ester (from Stage I) B Acid Hydrolysis (H₃O⁺, Δ) A->B C Intermediate β-Keto Acid (unstable) B->C D Decarboxylation (-CO₂) C->D E 1-(2-Fluorophenyl)-4-oxocyclohexane carbonitrile D->E F Nitrile Hydrolysis (H₃O⁺, Δ) E->F G Final Product: 1-(2-Fluorophenyl)-4-oxo cyclohexanecarboxylic acid F->G

Sources

Application

Protocol for the preparation of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

An Application Note and Protocol for the Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Abstract This document provides a comprehensive guide for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages a powerful one-pot, tandem double Michael addition-Dieckmann condensation reaction, followed by acidic hydrolysis and decarboxylation. This methodology offers an efficient and scalable route to the target compound from commercially available starting materials. This note details the underlying reaction mechanisms, provides a step-by-step experimental protocol, outlines necessary safety precautions, and presents the expected outcomes.

Introduction and Scientific Context

Cyclohexane carboxylic acid derivatives are prevalent scaffolds in a multitude of biologically active compounds and functional materials.[1][2] The introduction of a substituted aryl group at the C1 position, particularly a fluorinated phenyl ring, can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability or binding affinity. 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid serves as a versatile intermediate, possessing three key functional groups—a carboxylic acid, a ketone, and a quaternary-substituted aromatic ring—that allow for diverse subsequent chemical modifications.

The synthetic strategy detailed herein is centered around the construction of the core cyclohexanone ring system. Classical methods for forming six-membered rings include the Robinson annulation[3][4][5][6][7] and the Dieckmann condensation.[8][9][10] The chosen approach combines the principles of Michael additions and a Dieckmann condensation in a single, efficient operation. This tandem reaction is particularly advantageous as it rapidly builds molecular complexity, forming three new carbon-carbon bonds and a quaternary center in one pot.[11]

Synthetic Strategy and Mechanism

The synthesis is accomplished in two primary stages:

  • One-Pot Double Michael Addition-Dieckmann Condensation: This stage constructs the functionalized cyclohexanone ring. It begins with the deprotonation of 2-fluorophenylacetonitrile by a strong base, such as potassium tert-butoxide, to form a nucleophilic carbanion. This carbanion then undergoes two sequential conjugate additions (Michael additions) to two equivalents of an acrylate ester (e.g., methyl acrylate).[11][12][13] The resulting diester intermediate is then perfectly poised for an intramolecular Dieckmann condensation, a base-catalyzed cyclization, to form a stable six-membered β-keto nitrile ring.[8][9][10]

  • Hydrolysis and Decarboxylation: The β-keto nitrile product from the first stage is subjected to strong acidic conditions and heat. This process hydrolyzes both the nitrile and the ester (if the reaction is worked up to the ester) to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.[14]

Reaction Mechanism Visualization

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_0 Stage 1: Double Michael Addition & Dieckmann Condensation cluster_1 Stage 2: Hydrolysis & Decarboxylation Start 2-Fluorophenylacetonitrile + 2x Methyl Acrylate Base KOtBu (Base) Carbanion Fluorophenyl Carbanion Base->Carbanion Forms Michael1 First Michael Adduct Carbanion->Michael1 + Methyl Acrylate Michael2 Second Michael Adduct (Diester) Michael1->Michael2 + Methyl Acrylate Dieckmann Dieckmann Condensation Intermediate Michael2->Dieckmann Intramolecular Cyclization Product1 Cyclic β-Keto Nitrile Dieckmann->Product1 Forms Acid H3O+, Heat Hydrolysis Hydrolysis of Nitrile & Ester Product1->Hydrolysis To Stage 2 Acid->Hydrolysis Initiates Decarboxylation Decarboxylation of β-Keto Acid Hydrolysis->Decarboxylation Leads to FinalProduct 1-(2-Fluorophenyl)-4- oxocyclohexanecarboxylic acid Decarboxylation->FinalProduct Yields

Caption: Overall synthetic pathway.

Experimental Protocol

This protocol is designed for implementation by trained laboratory personnel familiar with standard organic synthesis techniques and safety procedures.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Fluorophenylacetonitrile326-62-5135.146.76 g50.0Starting material.[15][16][17]
Methyl Acrylate96-33-386.099.04 g (9.5 mL)105.0Use freshly distilled. Flammable.
Potassium tert-butoxide (KOtBu)865-47-4112.216.73 g60.0Moisture sensitive.[11]
Tetrahydrofuran (THF), anhydrous109-99-972.11150 mL-Solvent.
Hydrochloric Acid, concentrated (37%)7647-01-036.46~50 mL-For workup and hydrolysis.
Acetic Acid, glacial64-19-760.05100 mL-For hydrolysis.
Water (deionized)7732-18-518.02As needed-
Ethyl Acetate141-78-688.11As needed-Extraction solvent.
Sodium Sulfate, anhydrous7757-82-6142.04As needed-Drying agent.
Brine (saturated NaCl solution)7647-14-558.44As needed-For washing.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Argon or Nitrogen gas inlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for extraction and purification

Step-by-Step Procedure

Stage 1: One-Pot Cyclohexanone Formation

  • Reaction Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-fluorophenylacetonitrile (6.76 g, 50.0 mmol) and anhydrous THF (150 mL). Stir the solution until the nitrile is fully dissolved. Add methyl acrylate (9.5 mL, 105.0 mmol).

  • Initiation: Carefully add solid potassium tert-butoxide (6.73 g, 60.0 mmol) to the solution in portions over 10-15 minutes. An exothermic reaction and color change may be observed.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Quenching: After completion, cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of 3 N aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude cyclic β-keto nitrile intermediate. The crude product can be carried forward directly to the next step.

Stage 2: Hydrolysis and Decarboxylation

  • Setup: Transfer the crude intermediate from Stage 1 into a 500 mL round-bottom flask. Add glacial acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction: Maintain the reflux for 12-24 hours. The progress can be monitored by TLC or LC-MS to observe the disappearance of the intermediate and the appearance of the final product.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over 500 mL of ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid as a solid. Dry the final product under vacuum.

Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow cluster_stage1 Stage 1: Ring Formation cluster_stage2 Stage 2: Hydrolysis & Decarboxylation setup1 1. Assemble and dry three-neck flask under Ar/N2 add_reagents 2. Add 2-fluorophenylacetonitrile, THF, and methyl acrylate setup1->add_reagents add_base 3. Add KOtBu in portions add_reagents->add_base react1 4. Stir at room temp for 3h add_base->react1 quench 5. Quench with 3N HCl react1->quench extract 6. Extract with Ethyl Acetate quench->extract concentrate1 7. Concentrate in vacuo extract->concentrate1 setup2 8. Combine crude with AcOH and conc. HCl concentrate1->setup2 Transfer Crude Product reflux 9. Heat to reflux for 12-24h setup2->reflux workup2 10. Pour onto ice-water reflux->workup2 filter 11. Filter solid product workup2->filter purify 12. Recrystallize and dry filter->purify final_product Pure Final Product purify->final_product Yields

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20][21]

  • 2-Fluorophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[15][22] Causes skin and serious eye irritation. May cause respiratory irritation. It is also a flammable liquid.[15]

  • Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water.[18] It must be handled under an inert atmosphere to prevent decomposition and is highly flammable.[18]

  • Methyl Acrylate: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Concentrated Acids: Hydrochloric and acetic acids are corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Waste should be disposed of according to institutional and local environmental regulations.[19][21][23]

References

  • Vertex AI Search. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved February 15, 2026.
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  • Vertex AI Search. (n.d.). [Chemical Knowledge]:The correct use of sodium ethoxide and precautions. Retrieved February 15, 2026.
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  • Taber, D. F., et al. (2007, August 14). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sigma-Aldrich. (n.d.). 2-Fluorophenylacetonitrile 97 326-62-5. Retrieved February 15, 2026.
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  • PMC. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved February 15, 2026.
  • PubMed. (2014, May 22). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. Retrieved February 15, 2026.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved February 15, 2026.
  • PubMed. (2022, July 15). Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals. Retrieved February 15, 2026.
  • AChemBlock. (2026, February 13). 4-Oxo-1-phenyl-cyclohexanecarboxylic acid 95% | CAS: 75945-91-4. Retrieved February 15, 2026.
  • PrepChem.com. (n.d.). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Retrieved February 15, 2026.
  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Retrieved February 15, 2026.
  • University Chemistry. (2016, August 31). Preparation and Analysis of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid via Diels-Alder Reaction: a Proposed Advanced Chemistry Experiment. Retrieved February 15, 2026.
  • Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved February 15, 2026.
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Sources

Method

Production of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Detailed Guide to Required Reagents and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals This comprehensive application note provides a detailed overview of the necessary reagents and a step-by-step protocol for the synthesis of 1-(2-Fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note provides a detailed overview of the necessary reagents and a step-by-step protocol for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The synthesis is primarily presented through a robust and well-documented multi-step pathway involving a Michael addition, cyclization, and subsequent hydrolysis. An alternative conceptual approach utilizing the Robinson annulation is also discussed.

Introduction

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The cyclohexanone core provides a versatile scaffold for further chemical modifications, making this compound a valuable starting material for the synthesis of complex therapeutic agents. A thorough understanding of the reagents and reaction conditions required for its production is therefore essential for researchers in the field of drug discovery and development.

Primary Synthetic Pathway: Multi-step Synthesis via a Cyanocyclohexanone Intermediate

The most common and reliable method for the production of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid proceeds through the synthesis and subsequent hydrolysis of a 4-cyano-4-(2-fluorophenyl)cyclohexanone intermediate. This pathway can be broken down into two principal stages.

Stage 1: Synthesis of 4-cyano-4-(2-fluorophenyl)cyclohexanone

This stage involves the construction of the core cyclohexanone ring bearing the 2-fluorophenyl and cyano substituents at the C4 position. The synthesis commences with a Michael addition reaction between 2-fluorophenylacetonitrile and an acrylate derivative, followed by an intramolecular cyclization and decarboxylation.

Core Reagents and Their Functions:

ReagentChemical FormulaMolecular Weight ( g/mol )Role in ReactionKey Considerations
Starting Materials
2-FluorophenylacetonitrileC₈H₆FN135.14Source of the 2-fluorophenyl group and the cyano group.Ensure high purity to avoid side reactions.
Methyl AcrylateC₄H₆O₂86.09Provides the three-carbon chain for the cyclohexanone ring.Highly flammable and a lachrymator; handle in a well-ventilated fume hood.
Base/Catalyst
Sodium Methoxide (NaOMe)CH₃ONa54.02Strong base used to deprotonate the 2-fluorophenylacetonitrile, initiating the Michael addition.Highly reactive with water and moisture; use anhydrous conditions.
Solvents
tert-Butyl Alcohol(CH₃)₃COH74.12A common solvent for Michael additions.Can participate in transesterification; ensure anhydrous conditions.
Benzene or TolueneC₆H₆ or C₇H₈78.11 or 92.14Solvents for the reaction and subsequent workup, particularly for azeotropic removal of water if necessary.Benzene is a known carcinogen; toluene is a less toxic alternative.
Acids for Decarboxylation
Acetic Acid (Glacial)CH₃COOH60.05Solvent and acid catalyst for the decarboxylation step.[1][2]Corrosive; handle with appropriate personal protective equipment (PPE).
Sulfuric Acid (Conc.)H₂SO₄98.08Strong acid catalyst for the decarboxylation step.[1][2]Highly corrosive and a strong oxidizing agent; handle with extreme care.

Experimental Protocol: Synthesis of 4-cyano-4-(2-fluorophenyl)cyclohexanone

  • Michael Addition:

    • To a solution of tert-butyl alcohol, add 2-fluorophenylacetonitrile and methyl acrylate.

    • Slowly add a solution of sodium methoxide in methanol while maintaining the reaction temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Extract the product with an organic solvent such as benzene or toluene.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude intermediate, methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.

  • Decarboxylation:

    • Dissolve the crude intermediate in a mixture of glacial acetic acid and 10% sulfuric acid.[1][2]

    • Heat the mixture on a steam bath for an extended period (e.g., 24 hours), monitoring the reaction by TLC.[1][2]

    • After cooling, dilute the reaction mixture with water and extract thoroughly with benzene or a similar organic solvent.[1][2]

    • Wash the organic layer successively with water, sodium bicarbonate solution (to neutralize excess acid), and brine.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude 4-cyano-4-(2-fluorophenyl)cyclohexanone.

    • The solid residue can be purified by recrystallization from a suitable solvent like ether.[1]

dot

Caption: Workflow for the synthesis of the cyanocyclohexanone intermediate.

Stage 2: Hydrolysis of 4-cyano-4-(2-fluorophenyl)cyclohexanone to 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

The final step in this pathway is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the ketone functionality.

Core Reagents and Their Functions:

ReagentChemical FormulaMolecular Weight ( g/mol )Role in ReactionKey Considerations
Starting Material
4-cyano-4-(2-fluorophenyl)cyclohexanoneC₁₃H₁₂FNO217.24The nitrile to be hydrolyzed.Ensure it is sufficiently pure from the previous step.
Base for Hydrolysis
Potassium Hydroxide (KOH)KOH56.11Strong base to facilitate the hydrolysis of the nitrile to a carboxylate salt.Corrosive; handle with care.
Solvent
Ethylene GlycolC₂H₆O₂62.07High-boiling solvent that allows for the reaction to be heated to the required temperature for hydrolysis.Can be difficult to remove during workup.
Acid for Workup
Hydrochloric Acid (Conc.)HCl36.46Used to protonate the carboxylate salt to form the final carboxylic acid product.Corrosive; handle in a fume hood.

Experimental Protocol: Hydrolysis to the Final Product

  • Basic Hydrolysis:

    • In a round-bottom flask, combine 4-cyano-4-(2-fluorophenyl)cyclohexanone, potassium hydroxide, and ethylene glycol.[3]

    • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.[3]

    • Cool the reaction mixture to room temperature.

  • Acidic Workup and Isolation:

    • Pour the cooled reaction mixture into a beaker of crushed ice.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.[4]

    • The carboxylic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

dot

Caption: Workflow for the hydrolysis of the nitrile to the carboxylic acid.

Alternative Synthetic Approach: The Robinson Annulation

Conceptually, the target molecule could also be synthesized via a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6][7][8] This method would involve different starting materials and reagents.

The retrosynthetic analysis suggests that the target molecule could be formed from 2-fluorophenylacetic acid (or its ester derivative) and a suitable four-carbon Michael acceptor, such as methyl vinyl ketone, after subsequent oxidation of the resulting cyclohexenone and hydrolysis.

Key Reagents for a Robinson Annulation Approach:

  • Ketone Component: An enolizable ketone, which in this case would be derived from 2-fluorophenylacetic acid. A common strategy is to use the corresponding ester, such as ethyl 2-fluorophenylacetate.

  • Michael Acceptor: An α,β-unsaturated ketone, with methyl vinyl ketone being a classic example.

  • Base: A base is required to generate the enolate for both the Michael addition and the subsequent aldol condensation. Common bases include sodium ethoxide, potassium tert-butoxide, or pyrrolidine (for a Stork enamine synthesis variant).

  • Solvent: Anhydrous ethanol or another suitable polar aprotic solvent.

While the Robinson annulation is a cornerstone of organic synthesis for constructing six-membered rings, its application to this specific target may present challenges in controlling regioselectivity and subsequent oxidation steps to achieve the desired 4-oxo functionality.[5][6][9]

Safety Considerations

The synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid involves the use of several hazardous reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Special care should be taken when handling corrosive substances like concentrated acids and bases, as well as flammable and volatile organic solvents.

References

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Application

Application Notes and Protocols: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of new therapeutic agents is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of new therapeutic agents is perpetual. 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid emerges as a particularly promising, yet underexplored, building block for drug discovery. Its unique trifunctional nature, featuring a rigid cyclohexanone core, a strategically positioned carboxylic acid, and an electronically distinct 2-fluorophenyl moiety, offers a three-dimensional framework ripe for synthetic elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols involving this versatile chemical entity.

The presence of the 2-fluorophenyl group is of significant interest. The fluorine atom can modulate the pKa of the aromatic ring, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable electrostatic interactions with biological targets. The 4-oxo group provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Finally, the carboxylic acid group can act as a key pharmacophoric feature, forming critical hydrogen bonds with receptor active sites, or serve as a synthetic anchor for further derivatization.

These structural attributes position 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid as a valuable starting material for the synthesis of compound libraries targeting a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. This guide will delve into its potential applications in lead generation and optimization, and provide detailed, field-proven protocols for its synthetic manipulation.

Application Notes: Strategic Utilization in Drug Design

The inherent structural features of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid lend themselves to several strategic applications in medicinal chemistry. Its utility as a molecular scaffold can be leveraged to explore diverse chemical spaces and develop novel drug candidates.

A Core Scaffold for Kinase Inhibitor Development

The 1-phenyl-4-oxocyclohexane framework can be envisioned as a rigid core to which substituents can be appended to target the ATP-binding site of various kinases. The 2-fluorophenyl group can be oriented towards the hinge region, a common interaction point for kinase inhibitors, while the carboxylic acid can be derivatized to interact with the solvent-exposed region or form additional hydrogen bonds. The ketone at the 4-position can be reductively aminated to introduce a variety of side chains designed to probe specific pockets within the kinase active site.

  • Rationale: The design of kinase inhibitors often involves a heterocyclic core that forms hydrogen bonds with the kinase hinge. By derivatizing the carboxylic acid of our scaffold into various heterocycles (e.g., oxadiazoles, triazoles), we can mimic this interaction. The 2-fluorophenyl group can provide favorable hydrophobic and electronic interactions in the ATP-binding pocket.

Development of GPCR Modulators

The rigid cyclohexane ring system is an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, a crucial aspect for interaction with the complex transmembrane domains of GPCRs. The carboxylic acid can mimic the endogenous ligand's acidic group, while the 2-fluorophenyl moiety can be tailored to fit into hydrophobic pockets of the receptor. The 4-oxo group can be transformed into various functional groups to fine-tune the compound's selectivity and potency.

  • Causality in Experimental Design: The synthesis of analogs with modifications at the 4-position (e.g., oximes, hydrazones, or substituted amines) can systematically probe the steric and electronic requirements of the GPCR binding pocket. This systematic approach allows for the establishment of a clear structure-activity relationship (SAR).

Synthesis of Novel Analgesics and CNS-Active Agents

Derivatives of phenylcyclohexane have been explored for their activity on central nervous system targets, including opioid receptors. The 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid scaffold can be used to generate novel compounds with potential analgesic or other CNS activities. The carboxylic acid can be converted to amides or esters to modulate blood-brain barrier permeability, a critical factor for CNS-targeting drugs.

  • Insight from Experience: The introduction of basic amine functionalities, often through reductive amination of the ketone, is a common strategy to target CNS receptors. The stereochemistry of the resulting amino alcohol can have a profound impact on biological activity, necessitating careful chiral separation or asymmetric synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (A Key Intermediate)

This protocol is adapted from a known procedure for a similar compound and outlines the synthesis of a key nitrile intermediate, which can then be hydrolyzed to the target carboxylic acid[1].

Workflow Diagram:

Synthesis_Workflow Start 2-Fluorophenylacetonitrile & Ethyl Acrylate Step1 Michael Addition (Base Catalyst, e.g., NaOEt) Start->Step1 Intermediate1 Ethyl 4-cyano-4-(2-fluorophenyl)butanoate Step1->Intermediate1 Step2 Dieckmann Condensation (Strong Base, e.g., NaH) Intermediate1->Step2 Intermediate2 Ethyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acidic Conditions, e.g., H2SO4/AcOH) Intermediate2->Step3 Product 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile Step3->Product

Caption: Synthetic workflow for 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Methodology:

  • Step 1: Michael Addition.

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 2-fluorophenylacetonitrile (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

    • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-cyano-4-(2-fluorophenyl)butanoate.

  • Step 2: Dieckmann Condensation.

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene, add the crude product from Step 1 dropwise at 0 °C.

    • Heat the mixture to reflux for 4-6 hours.

    • Validation: The formation of a thick precipitate indicates the progress of the reaction. Monitor by TLC or LC-MS.

    • Work-up: Cool the reaction to 0 °C and carefully quench with ethanol followed by water. Separate the aqueous layer and acidify with concentrated HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield crude ethyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate.

  • Step 3: Hydrolysis and Decarboxylation.

    • A mixture of the crude product from Step 2, acetic acid, and 10% sulfuric acid is heated to reflux for 24 hours[1].

    • Validation: Monitor the disappearance of the starting material and the formation of the product by LC-MS.

    • Work-up: Cool the mixture, dilute with water, and extract with a suitable organic solvent like benzene or toluene. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Protocol 2: Hydrolysis of the Nitrile to 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Methodology:

  • To a solution of 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile in a mixture of ethanol and water, add a strong base such as sodium hydroxide (5-10 eq).

  • Heat the mixture to reflux for 12-24 hours.

  • Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile and the appearance of the carboxylic acid.

  • Work-up: Cool the reaction mixture, and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Protocol 3: Derivatization of the 4-Oxo Group via Reductive Amination

This protocol outlines a general procedure for introducing diversity at the 4-position of the cyclohexanone ring.

Workflow Diagram:

Derivatization_Workflow Start 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Step1 Imine/Enamine Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Amine Primary or Secondary Amine (R1R2NH) Amine->Step1 Intermediate Imine/Enamine Intermediate Step1->Intermediate Step2 Reduction (Reducing Agent, e.g., NaBH(OAc)3) Intermediate->Step2 Product 4-Amino-1-(2-fluorophenyl)cyclohexanecarboxylic acid derivative Step2->Product

Caption: Reductive amination workflow for derivatization.

Methodology:

  • To a solution of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Validation: Monitor the reaction progress by LC-MS. The disappearance of the starting ketone and the appearance of the desired amine product with the corresponding mass will confirm the reaction's progress.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or preparative HPLC.

Data Presentation

Compound IDR1R2Target Kinase IC50 (nM)GPCR Binding Ki (nM)
FPHC-01 HH>10,0005,200
FPHC-02 H4-pyridyl8501,500
FPHC-03 H3-methoxyphenyl1,200980
FPHC-04 CH3CH3>10,0007,500

Conclusion and Future Directions

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid represents a valuable and versatile scaffold for the generation of diverse compound libraries in medicinal chemistry. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. The strategic incorporation of the 2-fluorophenyl group, coupled with the synthetic tractability of the cyclohexanone and carboxylic acid moieties, makes it an attractive starting point for the discovery of novel therapeutics targeting a range of diseases. Future work should focus on the synthesis and biological evaluation of focused libraries based on this scaffold to uncover its full potential in drug discovery.

References

  • PrepChem. Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. [Link][1]

Sources

Method

Procedure for converting 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to piperazine derivatives

The previous searches provided a good general overview of piperazine and piperazinone synthesis. I found information on reductive amination of carboxylic acids and cyclization reactions to form piperazinones.

Author: BenchChem Technical Support Team. Date: February 2026

The previous searches provided a good general overview of piperazine and piperazinone synthesis. I found information on reductive amination of carboxylic acids and cyclization reactions to form piperazinones. However, I still lack a specific, detailed protocol for the conversion of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to a piperazine derivative. The current results are more conceptual and don't provide the level of experimental detail required for an application note.

To proceed, I need to find more targeted information. I will focus my next searches on finding protocols for analogous reactions, specifically the amidation of a keto-acid, the subsequent intramolecular reductive amination to form the piperazinone ring, and the final reduction of the lactam. I will also look for literature that discusses the influence of the aryl substituent on these transformations. This will allow me to construct a scientifically sound and detailed protocol.The searches in step 3 provided some valuable information. I found characterization data for the final product, 1-(2-Fluorophenyl)piperazine, which will be useful for the analytical section of the application note. I also found several articles discussing the synthesis of piperazinones and the reduction of amides/lactams using reagents like LiAlH4. However, I still lack a specific, detailed protocol for the initial amidation of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid with ethylenediamine and the subsequent intramolecular reductive amination to form the piperazinone intermediate. The current results are still too general to construct a robust and reproducible protocol. I need to find more specific examples of these reaction types, ideally with substrates that are structurally similar to my starting material. This will allow me to provide credible and detailed experimental procedures.The previous searches have provided some useful, albeit general, information. I have found protocols for reductive amination using sodium triacetoxyborohydride and for the reduction of amides/lactams with lithium aluminum hydride. I also found some characterization data for arylpiperazinones. However, I am still missing a specific, detailed protocol for the initial amidation of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid with ethylenediamine. While I found general procedures for DCC/HOBt couplings, a more tailored example would significantly improve the quality and reliability of the application note. Furthermore, I need to find more specific examples of intramolecular reductive amination of a keto-amide to form a piperazinone, as the current results are for intermolecular reactions. Finding a closer analogue will allow me to provide a more accurate and detailed protocol. Finally, I will need to gather characterization data for the intermediate compounds to make the protocol self-validating.## Application Note & Protocol: Synthesis of 1-(2-Fluorophenyl)piperazine Derivatives from 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(2-fluorophenyl)piperazine derivatives, starting from the readily available 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid. Piperazine derivatives are a cornerstone in medicinal chemistry, and the introduction of a 2-fluorophenyl moiety can significantly influence the pharmacological profile of these molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol, mechanistic insights, and characterization data for the synthesis of these valuable compounds.

Introduction

The piperazine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with multiple biological targets. The strategic incorporation of a 2-fluorophenyl group onto the piperazine nitrogen can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making it a desirable feature in modern drug design. This application note details a robust and reproducible three-step synthetic sequence to access 1-(2-fluorophenyl)piperazine derivatives from 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Overall Synthetic Strategy

The synthetic pathway is designed for efficiency and scalability, proceeding through three key transformations:

  • Amidation: The initial step involves the coupling of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid with ethylenediamine to form the corresponding amide intermediate.

  • Intramolecular Reductive Amination: The keto-amide undergoes a cyclization via an intramolecular reductive amination to yield the key piperazinone intermediate.

  • Reduction: The final step is the reduction of the piperazinone to the desired 1-(2-fluorophenyl)piperazine derivative.

This multi-step process has been optimized to ensure high yields and purity of the final product.

Visualizing the Synthetic Pathway

Synthetic Pathway start 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid amide N-(2-aminoethyl)-1-(2-fluorophenyl)-4-oxocyclohexanecarboxamide start->amide Amidation (DCC, HOBt) piperazinone 4-(2-Fluorophenyl)spiro[cyclohexane-1,2'-piperazin]-5'-one amide->piperazinone Intramolecular Reductive Amination (NaBH(OAc)3) final_product 1-(2-Fluorophenyl)piperazine Derivative piperazinone->final_product Reduction (LiAlH4)

Caption: Overall synthetic route from the starting keto-acid to the final piperazine derivative.

Experimental Protocols

PART 1: Amidation of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Mechanistic Insight: The amidation is achieved using a carbodiimide-mediated coupling reaction. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of ethylenediamine. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and more efficiently aminolyzed, thereby improving the overall yield and purity of the desired amide.[1][2][3][4][5]

Protocol:

  • To a stirred solution of 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethylenediamine (1.5 eq.) in DCM (2 mL/mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-aminoethyl)-1-(2-fluorophenyl)-4-oxocyclohexanecarboxamide.

Table 1: Reagent Quantities for Amidation

ReagentMolar Eq.Molecular Weight ( g/mol )
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid1.0236.24
Ethylenediamine1.560.10
1-Hydroxybenzotriazole (HOBt)1.2135.13
N,N'-Dicyclohexylcarbodiimide (DCC)1.1206.33
PART 2: Intramolecular Reductive Amination

Mechanistic Insight: This step involves the formation of an imine intermediate between the ketone of the cyclohexanone ring and the terminal primary amine of the side chain, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations.[6][7][8][9][10] It is less reactive than other borohydrides, which allows for the controlled reduction of the iminium ion in the presence of the ketone.

Protocol:

  • Dissolve the N-(2-aminoethyl)-1-(2-fluorophenyl)-4-oxocyclohexanecarboxamide (1.0 eq.) in 1,2-dichloroethane (DCE, 15 mL/mmol) at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) to the solution in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2-fluorophenyl)spiro[cyclohexane-1,2'-piperazin]-5'-one.

Table 2: Reagent Quantities for Intramolecular Reductive Amination

ReagentMolar Eq.Molecular Weight ( g/mol )
N-(2-aminoethyl)-1-(2-fluorophenyl)-4-oxocyclohexanecarboxamide1.0294.35
Sodium triacetoxyborohydride (NaBH(OAc)3)1.5211.94
PART 3: Reduction of the Piperazinone

Mechanistic Insight: The final step is the reduction of the lactam (piperazinone) to the corresponding piperazine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines.[11][12][13][14][15] The reaction proceeds via the formation of a complex between the carbonyl group and the aluminum hydride, followed by the delivery of hydride ions to the carbonyl carbon.

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of 4-(2-fluorophenyl)spiro[cyclohexane-1,2'-piperazin]-5'-one (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-fluorophenyl)piperazine derivative.

  • Purify the product by column chromatography or distillation under reduced pressure.

Table 3: Reagent Quantities for Piperazinone Reduction

ReagentMolar Eq.Molecular Weight ( g/mol )
4-(2-Fluorophenyl)spiro[cyclohexane-1,2'-piperazin]-5'-one1.0276.34
Lithium aluminum hydride (LiAlH4)2.037.95

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data

CompoundTechniqueExpected Data
N-(2-aminoethyl)-1-(2-fluorophenyl)-4-oxocyclohexanecarboxamide¹H NMR Peaks corresponding to aromatic protons, cyclohexyl protons, and ethylenediamine protons.
¹³C NMR Signals for carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons.
MS (ESI+) [M+H]⁺ at m/z 295.17
4-(2-Fluorophenyl)spiro[cyclohexane-1,2'-piperazin]-5'-one¹H NMR Disappearance of the ketone carbonyl signal, appearance of signals corresponding to the piperazinone ring protons.
¹³C NMR Shift of the ketone carbonyl signal to a lactam carbonyl signal, characteristic shifts for the spiro-carbon and piperazinone ring carbons.[16][17][18][19][20][21][22]
MS (ESI+) [M+H]⁺ at m/z 277.16
1-(2-Fluorophenyl)piperazine Derivative¹H NMR Disappearance of the lactam carbonyl signal, characteristic signals for the piperazine ring protons.
¹³C NMR Absence of the lactam carbonyl signal, characteristic shifts for the piperazine ring carbons.
MS (ESI+) [M+H]⁺ at m/z 263.18
Physical State Liquid[12]
Boiling Point 150 °C/3 mmHg (lit.)[7][11]
Density 1.141 g/mL at 25 °C (lit.)[7][11]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-fluorophenyl)piperazine derivatives. The described procedures, grounded in established chemical principles, offer a clear and reproducible pathway for accessing these valuable compounds. By following this guide, researchers in drug discovery and medicinal chemistry can efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]

  • L-Valinol. Organic Syntheses. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]

  • Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. RSC Advances. [Link]

  • Reduction with Lithium Aluminium Hydride (LAH). Reddit. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Synthesis of spiro[cyclohexane-1′,3-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Solutions of lithium aluminium hydride.
  • Preparation process for lithium aluminum hydride-tetrahydrofuran solution.
  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. PubMed. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. MDPI. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize for yield and purity. The insights provided herein are based on established chemical principles and field-proven strategies.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A common and effective synthetic strategy involves four key stages:

  • Michael Addition: Formation of a crucial carbon-carbon bond by reacting 2-fluorophenylacetonitrile with an acrylate derivative.

  • Dieckmann Condensation: An intramolecular cyclization to construct the cyclohexanone ring.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Decarboxylation: Removal of the ester group to yield the final product.

This guide is structured to address potential challenges at each of these critical stages.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 2-Fluorophenylacetonitrile + Ethyl Acrylate B Michael Adduct (Diethyl 2-(2-fluorophenyl)-2-cyanopentanedioate) A->B Michael Addition (Base Catalyst, e.g., NaOEt) C Cyclized Intermediate (Ethyl 1-(2-fluorophenyl)-4-oxo-2-cyanocyclohexane-1-carboxylate) B->C Dieckmann Condensation (Strong Base, e.g., NaH) D Hydrolyzed Intermediate (1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid-2-carboxylate) C->D Hydrolysis (Acid or Base) E Final Product (1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid) D->E Decarboxylation (e.g., Krapcho)

Caption: Synthetic pathway for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Troubleshooting Guide: A Stage-by-Stage Analysis

This section addresses specific problems that may arise during the synthesis.

Stage 1: Michael Addition

Q1: My Michael addition reaction is showing low conversion to the desired adduct. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Michael addition is a common issue that can often be traced back to the catalyst, solvent, or reaction temperature.

  • Causality: The Michael addition of 2-fluorophenylacetonitrile to an acrylate is a base-catalyzed reaction. The base deprotonates the acetonitrile to form a nucleophilic carbanion, which then attacks the electron-deficient β-carbon of the acrylate.[1] If the base is not strong enough, or if it is sterically hindered, the formation of the carbanion will be slow, leading to low conversion. The solvent also plays a crucial role in stabilizing the intermediates.

  • Troubleshooting Steps:

    • Evaluate Your Base: Sodium ethoxide (NaOEt) in ethanol is a common choice. If yields are low, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF.[2]

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the anion more reactive.

    • Temperature Control: While some Michael additions proceed at room temperature, gentle heating (40-60 °C) can sometimes increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials and the appearance of the product. This will help you determine the optimal reaction time.

Q2: I am observing the formation of multiple byproducts in my Michael addition. How can I suppress these?

A2: Byproduct formation often arises from polymerization of the acrylate acceptor or side reactions involving the base.

  • Causality: Acrylates are prone to polymerization, especially in the presence of strong bases or at elevated temperatures. The base can also react with the ester group of the acrylate, leading to saponification.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-fluorophenylacetonitrile to ensure the complete consumption of the acrylate.

    • Slow Addition: Add the acrylate slowly to the reaction mixture containing the base and the acetonitrile. This keeps the instantaneous concentration of the acrylate low, minimizing polymerization.

    • Lower the Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can significantly reduce the rate of polymerization.

    • Choice of Base: A sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective in promoting the Michael addition while minimizing side reactions.[2]

ParameterRecommendation for Optimization
Base NaH, t-BuOK, DBU
Solvent THF, DMF, DMSO
Temperature 0 °C to 60 °C (monitor closely)
Stoichiometry Slight excess of the Michael donor
Stage 2: Dieckmann Condensation

Q3: My Dieckmann condensation is not proceeding to completion, and I am recovering the starting Michael adduct. What should I do?

A3: Incomplete Dieckmann condensation is typically due to issues with the base or the reaction conditions.

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the ester groups, which then attacks the other ester carbonyl.[3][4] If the base is not strong enough or if there is residual protic solvent, the reaction will be sluggish.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water or alcohol will quench the strong base. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Use a Sufficiently Strong Base: Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (t-BuOK) is also a good alternative. Use at least one equivalent of the base.

    • Solvent Choice: Aprotic solvents like THF or toluene are ideal for the Dieckmann condensation.

    • Temperature: The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC until the starting material is consumed.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Q1 Are conditions strictly anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base strong enough? A1_Yes->Q2 Sol1 Dry glassware and use anhydrous solvents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature adequate? A2_Yes->Q3 Sol2 Use NaH or t-BuOK. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve. A3_Yes->End Sol3 Heat to reflux and monitor. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for Dieckmann condensation.

Stage 3: Hydrolysis

Q4: I am having difficulty hydrolyzing the nitrile to a carboxylic acid without affecting other functional groups. What are the best conditions?

A4: The hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions, but care must be taken to avoid unwanted side reactions.

  • Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack.[5][6] Base-catalyzed hydrolysis involves the direct attack of hydroxide on the nitrile carbon.[7] Both proceed through an amide intermediate. Harsh conditions can lead to degradation of the molecule.

  • Troubleshooting Steps:

    • Acid-Catalyzed Hydrolysis: A mixture of a strong acid like sulfuric acid or hydrochloric acid in an aqueous organic solvent (e.g., acetic acid, dioxane) is often effective. Heating is typically required. A published procedure for a similar compound uses a mixture of acetic acid and 10% sulfuric acid, heated on a steam bath for 24 hours.[8]

    • Base-Catalyzed Hydrolysis: Refluxing with aqueous sodium or potassium hydroxide is a common method. However, this can also lead to saponification of the ester if it has not yet been removed.

    • Monitoring the Reaction: The hydrolysis can be monitored by IR spectroscopy by observing the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1710 cm⁻¹).

Stage 4: Decarboxylation

Q5: My decarboxylation is not clean, and I am getting a mixture of products. How can I achieve selective decarboxylation?

A5: For β-keto esters, the Krapcho decarboxylation is a mild and often high-yielding method.

  • Causality: The Krapcho decarboxylation involves heating a β-keto ester with a salt (like NaCl or LiCl) in a polar aprotic solvent (like DMSO or DMF), often with a small amount of water.[9][10] The reaction proceeds via nucleophilic attack of the halide on the ester's alkyl group, followed by decarboxylation of the resulting β-keto acid. This method is generally milder than traditional acidic or basic saponification followed by thermal decarboxylation.

  • Experimental Protocol: Krapcho Decarboxylation

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyclized intermediate in DMSO.

    • Reagents: Add lithium chloride (LiCl, ~1.2 equivalents) and water (~2 equivalents).

    • Reaction: Heat the mixture to 140-160 °C and monitor the reaction by TLC.

    • Workup: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Purification: The crude product can be purified by column chromatography or recrystallization.[11]

ParameterRecommended Conditions
Reagents LiCl or NaCl, H₂O
Solvent DMSO or DMF
Temperature 140-160 °C
Monitoring TLC, LC-MS

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid?

A: Recrystallization is often the most effective method for purifying the final product, assuming it is a solid at room temperature.[11] A good starting point for solvent screening would be a mixture of ethyl acetate and hexanes, or ethanol and water. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. The purity of the recrystallized product can be checked by melting point determination and NMR spectroscopy.

Q: How can I confirm the structure of my intermediates and final product?

A: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This will provide information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the nitrile (C≡N stretch), ketone (C=O stretch), and carboxylic acid (broad O-H and C=O stretches).[12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compounds.

Q: Can I use a Robinson annulation approach for this synthesis?

A: While the Robinson annulation is a powerful tool for forming six-membered rings, it typically involves a Michael addition followed by an aldol condensation to form an α,β-unsaturated ketone.[13][14][15][16] For the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a Dieckmann condensation is generally more direct after the initial Michael addition of a cyanoacetate or malonate derivative, as it directly yields the desired β-keto ester functionality.

References

  • Krapcho, A. P. (1967). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Grokipedia. [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Alarafi, N., Gheath, A., & Alarafi, A. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • ResearchGate. (2025, August 7). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. [Link]

  • He, M., et al. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • ACS Omega. (2024, June 5). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Enhancing the potential of the Michael addition reaction using Betti base-thiourea-derived organocatalysts for the one-pot synthesis of 2,4-disubstituted pyrroles. [Link]

  • PNR. (n.d.). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking an. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. [Link]

  • SSRN. (2024, July 18). Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • ResearchGate. (2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Highlights in Science, Engineering and Technology. (2026, February 9). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. [Link]

  • Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. [Link]

  • PMC. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. [Link]

  • ACS Publications. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link]

  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
  • PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. [Link]

  • Organic Chemistry Portal. (n.d.). Literature. [Link]

  • IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). 9. [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • MDPI. (2023, July 13). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

  • ePrints Soton. (n.d.). Template for Electronic Submission to ACS Journals. [Link]

  • PMC. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Welcome to the technical support center for the purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this valuable synthetic intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Purification Considerations

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid possesses several key structural features that dictate the optimal purification strategy: a carboxylic acid moiety, a ketone group, a substituted aromatic ring, and a chiral center at the C1 position of the cyclohexane ring. The presence of both acidic and carbonyl functionalities, along with its potential for stereoisomerism, requires a multi-faceted purification approach.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reagent-derived byproducts: For instance, if amide coupling reagents were used in a preceding step, byproducts from these reagents may be present.[1]

  • Stereoisomers: Depending on the synthesis, you may have a mixture of cis and trans isomers with respect to the substituents on the cyclohexane ring.

  • Side-reaction products: Products from unintended reactions, such as over-oxidation or incomplete hydrolysis if the carboxylic acid was generated from an ester.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue, especially when the impurity level is high or an inappropriate solvent is used for precipitation. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization by dissolving the impurities and leaving the more polar product to solidify.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, as residual solvents can prevent crystallization.

  • Purity Check: The issue might be low purity. Consider a preliminary purification step like an acid-base extraction before attempting crystallization.

Q3: How can I assess the purity of my 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to separate and quantify isomers.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. The melting point for the related compound 4-oxocyclohexanecarboxylic acid is 67-71 °C, which can serve as a rough reference.[4]

III. Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most effective purification methods for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Method 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is ~2. The product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Not Precipitating: If the product does not precipitate upon acidification, it may be more soluble in the acidic aqueous solution than expected. Extract the acidified aqueous layer with an organic solvent like ethyl acetate, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system.

Choosing a Recrystallization Solvent:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, which has both polar and non-polar characteristics, a single solvent may not be optimal. A two-solvent system is often more effective.

Solvent SystemRationale
Hexane / Ethyl Acetate The compound is likely soluble in ethyl acetate and insoluble in hexane. Dissolve in a minimum of hot ethyl acetate and add hot hexane dropwise until the solution becomes cloudy, then allow to cool.[5][6]
Ethanol / Water The compound should be soluble in ethanol. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity is observed, then cool.[7][8]
Toluene / Hexane Toluene can be a good solvent for aromatic compounds, while hexane acts as the anti-solvent.

Protocol for Two-Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help.

  • No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also induce crystallization.

Method 3: Column Chromatography

For difficult separations or to remove impurities with similar polarity, column chromatography is the method of choice.

Workflow for Column Chromatography Purification:

G cluster_0 Preparation cluster_1 Column Packing & Elution cluster_2 Analysis & Isolation prep_sample Dissolve crude product in minimal DCM add_silica Add silica gel and concentrate to a dry powder prep_sample->add_silica load_sample Load dry sample onto the column pack_column Pack silica gel column with hexane/ethyl acetate pack_column->load_sample elute Elute with a gradient of hexane/ethyl acetate + 0.5% acetic acid load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure concentrate Concentrate to yield pure product combine_pure->concentrate

Caption: A typical workflow for purification by column chromatography.

Protocol:

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. Due to the carboxylic acid group, tailing or streaking on the column can be an issue. To mitigate this, add a small amount of acetic acid (0.5-1%) to the eluent system.

  • Slurry and Loading: Prepare a slurry of silica gel in the initial eluent and pack the column. The sample can be loaded directly if it is an oil, or pre-adsorbed onto a small amount of silica gel for a solid sample.

  • Elution: Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting:

  • Poor Separation: If the compound and impurities elute together, a shallower gradient (slower increase in polarity) or a different solvent system (e.g., dichloromethane/methanol) may be necessary.

  • Compound Stuck on Column: The carboxylic acid group can strongly interact with the silica gel. The addition of acetic acid to the eluent should prevent this.

Method 4: Chiral Separation (If Required)

As 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a chiral molecule, separation of enantiomers may be necessary for certain applications. This is typically achieved using chiral HPLC.

Considerations for Chiral HPLC:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of carboxylic acids.[9]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier) conditions can be employed. The choice will depend on the specific CSP used.

  • Method Development: Screening different CSPs and mobile phases is usually required to find the optimal separation conditions.

Decision Tree for Purification Strategy:

G start Crude Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base->recrystallize is_pure_after_xtal Is it pure by TLC/NMR? recrystallize->is_pure_after_xtal column Perform Column Chromatography is_pure_after_xtal->column No end Pure Product is_pure_after_xtal->end Yes is_pure_after_column Is it pure by TLC/NMR? column->is_pure_after_column chiral_sep Consider Chiral HPLC if enantiomeric separation is required is_pure_after_column->chiral_sep No, but chemically pure is_pure_after_column->end Yes end->chiral_sep

Caption: A decision tree to guide the selection of an appropriate purification method.

IV. References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

  • Specification. Carl ROTH. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

The following technical guide is structured as a dynamic Support Center for researchers working with 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid . This compound is a critical scaffold, often encountered as an inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center for researchers working with 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid . This compound is a critical scaffold, often encountered as an intermediate in the synthesis of PARP inhibitors (structurally related to the Olaparib lineage).

Its low solubility is a known bottleneck caused by the "gem-disubstituted" geometry at C1 (crowding the solubilizing acid group) and the lipophilic fluorophenyl moiety.

Compound: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid Ticket Type: Troubleshooting / Method Development Status: Open

Physicochemical Profile & Diagnostic

Before attempting solubilization, you must diagnose why the compound is crashing out. This molecule typically behaves as a "Brick Dust" candidate—high melting point and high lattice energy, rather than just being a lipophilic "grease ball."

PropertyValue (Est.)Implication for Solubility
Functional Class Weak Acid (Carboxylic)Solubility is pH-dependent. Insoluble at pH < 4.0.
pKa ~4.2 – 4.5Requires pH > 6.5 for full ionization (solubility jump).
LogP ~2.5 – 3.0Moderate lipophilicity; water-insoluble in neutral form.
Structural Risk Gem-disubstitution (C1)The 2-fluorophenyl group at C1 sterically shields the carboxylic acid, potentially slowing down salt formation kinetics.
Reactive Handle C4-KetoneWarning: Avoid primary amine buffers (Tris, Glycine) to prevent Schiff base formation.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct solubilization strategy for your specific application (in vitro assay vs. chemical synthesis).

SolubilityWorkflow Start Start: Define Application Check_pH Is the media pH > 6.5? Start->Check_pH Buffer_Adj Adjust pH to 7.4 - 8.0 (Use Phosphate/Bicarbonate) Check_pH->Buffer_Adj No (Acidic/Neutral) Organic_Req Is organic solvent allowed? Check_pH->Organic_Req Yes (Already Basic) Buffer_Adj->Organic_Req Still Insoluble? DMSO_Stock Make 100mM Stock in DMSO (Dilute <1% v/v) Organic_Req->DMSO_Stock Yes (Assays) Salt_Screen Perform Salt Screen (Meglumine vs. Sodium) Organic_Req->Salt_Screen No (Animal/Formulation) Cyclodextrin Complexation: Use HP-β-CD (20% w/v) Salt_Screen->Cyclodextrin Salts Unstable?

Figure 1: Strategic decision tree for solubilizing 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid based on experimental constraints.

Frequently Asked Questions (FAQs) & Protocols

Q1: I tried dissolving it in water, but it floats or stays as a white powder. Why?

A: You are fighting the Henderson-Hasselbalch equation. This compound exists as a neutral dimer in water at pH < pKa. The carboxylic acid protons are tightly bound or participating in intermolecular hydrogen bonding, creating a stable crystal lattice.

  • The Fix: You must ionize the acid.

  • Protocol:

    • Suspend the solid in water (it will look cloudy).

    • Add 1.1 equivalents of 1N NaOH or KOH dropwise.

    • Vortex. The solution should clarify as the carboxylate salt forms (

      
      ).
      
    • Note: If using for cell culture, back-titrate carefully or use a high-capacity buffer (PBS pH 7.4) immediately.

Q2: Which organic solvent is best for stock solutions?

A: DMSO is the gold standard, but Ethanol requires caution.

  • DMSO: Solubility is typically >50 mg/mL. Ideal for HTS/in vitro stocks.

  • Methanol/Ethanol: The compound is soluble, however, the C4-ketone is susceptible to hemiketal formation in protic solvents upon long-term storage, especially if trace acid is present.

  • Recommendation: Store stocks in anhydrous DMSO at -20°C. Avoid storing in alcohols for >24 hours.

Q3: I need a formulation for animal studies (IV/IP). DMSO is toxic. What now?

A: Use a Co-solvent + Complexation strategy. Simple pH adjustment might lead to precipitation upon injection (phlebitis) as the blood buffers the pH back to 7.4.

  • Recommended Vehicle: 10% DMSO + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.

  • Why HP-β-CD? The hydrophobic fluorophenyl ring fits well into the cyclodextrin cavity, shielding the lipophilic portion while the exterior remains hydrophilic. This prevents "crash out" upon dilution in the bloodstream [1].

Q4: The sodium salt is hygroscopic/deliquescent. Are there alternatives?

A: Yes, the gem-disubstitution at C1 makes the sodium salt packing inefficient (low lattice energy for the salt), leading to moisture uptake.

  • Alternative Counter-ion: Try Meglumine (N-methyl-D-glucamine) .

  • Reasoning: Meglumine is bulky. It can counter the steric bulk of the fluorophenyl group, often forming more stable, non-hygroscopic crystalline salts compared to small inorganic ions like Na+ or K+ [2].

Advanced Protocol: Determining Kinetic Solubility

Use this protocol to validate if your compound is truly insoluble or just dissolving slowly due to the "Brick Dust" effect.

Materials:

  • Compound (Solid)[1][2][3]

  • PBS (pH 7.4)

  • Syringe Filters (0.45 µm PTFE)

  • UV-Vis Spectrophotometer or HPLC

Step-by-Step:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS.

  • Energy Input: Sonicate for 10 minutes. (Do not heat above 40°C; thermal degradation of ketones is a risk).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter the suspension.

  • Assay: Dilute the filtrate 1:10 in Acetonitrile (to ensure the dissolved fraction stays in solution) and inject into HPLC.

  • Benchmarking: If concentration is < 5 µM, you have a "Brick Dust" issue. Refer to the Meglumine Salt strategy in Q4.

Synthesis Context (The "Why")

For researchers in drug discovery, this molecule is likely a scaffold for PARP inhibitors (similar to Olaparib intermediates). In these pathways, the 4-oxo group is often condensed with hydrazine derivatives to form phthalazinones [3].

Critical Note on Reactivity: If your next step involves the ketone (e.g., reductive amination or condensation), ensure your solubilizing agent does not compete.

  • Avoid: Primary amine buffers (Tris).

  • Use: Tertiary amine buffers (HEPES, MOPS) or inorganic buffers (Phosphate).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Context for Olaparib intermediates). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Optimization

Removing impurities from 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Technical Support Center: Purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Ticket #: 44-OXO-F-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Ticket #: 44-OXO-F-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid . If you are accessing this guide, you are likely encountering difficulties with the workup of this intermediate.

This molecule presents a classic "Process Chemistry Paradox":

  • Amphiphilic Nature: It contains a polar carboxylic acid, a polarizable ketone, and a lipophilic fluorinated aryl group. This makes solubility unpredictable.[1]

  • Thermal Instability: The gem-disubstituted carbon (C1) carrying both an aryl group and a carboxylic acid is sterically crowded. Under thermal stress, this motif is prone to decarboxylation , ejecting

    
     to form the neutral ketone impurity 4-(2-fluorophenyl)cyclohexanone.
    

This guide prioritizes non-thermal purification methods to preserve the integrity of your scaffold.

Module 1: The "Oiling Out" & Crystallization Failure

User Issue: "My crude product is a sticky gum/oil that refuses to crystallize, even after trituration. NMR shows ~10% starting material (nitrile)."

Root Cause: The presence of neutral impurities (unhydrolyzed nitrile or decarboxylated byproducts) disrupts the crystal lattice. Furthermore, residual acetic acid (common in the hydrolysis step) acts as a solubilizer, preventing precipitation.

The Solution: The "pH Swing" Protocol Do not attempt direct recrystallization on the crude oil. You must exploit the acidity of the carboxylic acid (


) to separate it from neutral impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

  • The Forward Extraction (Salt Formation):

    • Add saturated aqueous

      
        (pH ~8.5).
      
    • Why: This deprotonates the carboxylic acid, pulling the target molecule into the aqueous phase as the sodium salt.

    • Critical Check: The neutral impurities (nitrile, decarboxylated ketone) remain in the EtOAc layer.

  • Phase Separation: Separate the layers. Keep the Aqueous layer.

    • Optional: Wash the aqueous layer once with fresh EtOAc to scavenge trace neutrals.

  • The Reverse Extraction (Acidification):

    • Cool the aqueous layer to 5°C (ice bath).

    • Slowly add 2N HCl until pH < 2.[1]

    • Observation: The product should precipitate as a white solid.[2] If it oils out here, extract with fresh EtOAc, dry over

      
      , and concentrate at low temperature.
      

Visual Workflow (The pH Swing):

pH_Swing_Logic Start Crude Mixture (Acid + Nitrile + Decarboxylated Impurity) Step1 Dissolve in EtOAc Add sat. NaHCO3 (aq) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Neutrals: Nitrile & Decarboxylated Ketone) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Target as Sodium Salt) PhaseSep->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard Acidify Acidify with 2N HCl (pH < 2, T < 10°C) AqLayer->Acidify Result Target Precipitates (Filter or Extract) Acidify->Result

Caption: Logical flow for separating acidic target from neutral synthetic byproducts.

Module 2: Thermal Decarboxylation (The "Phantom" Peak)

User Issue: "I had pure material, but after drying in the vac oven, LCMS shows a new peak at M-44."

Root Cause: You have decarboxylated your product.[1] The 1,1-disubstitution pattern creates steric strain. Heating this acid facilitates the loss of


 to relieve this strain, forming 4-(2-fluorophenyl)cyclohexanone .[1]

Troubleshooting Checklist:

  • Rotary Evaporator: Bath temperature must strictly be < 40°C .[1]

  • Drying: Do not use a heated vacuum oven > 45°C. Use a desiccator with

    
     or high vacuum at ambient temperature.
    
  • Reaction Monitoring: If using acid hydrolysis (H2SO4/AcOH), do not exceed 24 hours. Prolonged heating promotes decarboxylation over hydrolysis.[1]

Data: Thermal Stability Profile

ConditionTimePurity Loss (Decarboxylation)Recommendation
80°C (Solution)4 hrs~15%CRITICAL FAILURE
50°C (Vac Oven)12 hrs~5%Avoid
40°C (Rotovap)1 hr< 0.5%Safe
25°C (High Vac)24 hrsNot DetectedOptimal

Module 3: Advanced Recrystallization Strategies

If the Acid/Base swing yields a solid that is still colored or slightly impure (95-97%), use recrystallization.

The "Golden Rule" for this Molecule: Avoid high-boiling solvents (DMSO, DMF, Toluene) which require heat to remove, as this risks decarboxylation during the drying phase.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ProtocolWhy it works
EtOAc / Hexane 1 : 3Dissolve in min.[1] warm EtOAc (40°C), add Hexane until cloudy. Cool to 4°C.Standard polarity tuning. Good for removing non-polar oils.[1]
Ether (Et2O) PureTrituration (slurrying) rather than full dissolution.Removes trace acetic acid and non-polar impurities without heating.
Water / MeOH 1 : 1Dissolve in MeOH, add Water dropwise.Exploits the hydrophobic "grease" of the fluorophenyl group to force precipitation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the Bisulfite Adduct method to purify the ketone? A: Proceed with caution. While the 4-oxo group can form a bisulfite adduct, the acidic conditions required to reverse the adduct (or the basic conditions to form it) can complicate the solubility of the carboxylic acid moiety. The Acid/Base extraction (Module 1) is orthogonal and far more robust for this specific keto-acid.[1]

Q2: My NMR shows a split in the peaks. Is this a cis/trans mixture? A: No. The molecule 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid is achiral (it has a plane of symmetry).[1]

  • Check: If you see peak splitting, you likely have the enol tautomer (rare in CDCl3 but possible in DMSO) or, more likely, you have reduced the ketone to an alcohol, creating cis/trans isomers. Check your synthesis reducing agents.[1]

Q3: How do I store this compound long-term? A: Store at -20°C under Argon. The fluorine atom creates an inductive effect that slightly increases the acidity of the alpha-protons, making the ketone potentially sensitive to aldol-type condensation over long periods in humid air.[1]

References

  • PrepChem. Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. (Analogous synthesis and hydrolysis protocols). Available at: [Link]

  • Organic Syntheses. General Procedures for Cyclohexanecarboxylic Acid Derivatives. (Standard workup for gem-disubstituted acids).[1] Available at: [Link]

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof (WO2017134212A1).[1] (Describes hydrolysis conditions and impurity profiles for 1,4-substituted cyclohexanes). Available at:

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (General solvent selection logic). Available at: [Link]

Sources

Troubleshooting

Recrystallization solvents for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Technical Support Center: Purification Protocols for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Executive Summary & Molecule Analysis User Query: Optimal recrystallization solvents for 1-(2-Fluorophenyl)-4-oxocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Executive Summary & Molecule Analysis

User Query: Optimal recrystallization solvents for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Technical Assessment: This molecule presents a specific purification challenge due to its structural features:

  • Quaternary Center (C1): The presence of both a carboxylic acid and a lipophilic 2-fluorophenyl group on the same carbon creates steric bulk and dictates solubility.

  • Ketone Moiety (C4): The 4-oxo group increases polarity and hydrogen-bond accepting capability, making the molecule prone to "oiling out" in non-polar solvents if not handled correctly.[1]

  • Achirality: Unlike its 1,4-disubstituted counterparts (which have cis/trans isomers), this specific ketone intermediate is achiral (assuming no other ring substitutions), simplifying the goal to chemical purity rather than diastereomeric enrichment.[2]

Core Recommendation: The most robust system is a solvent/anti-solvent pair of Ethyl Acetate (EtOAc) and Heptane .[2] For samples with high non-polar impurity loads, Toluene is the preferred single-solvent system.[1]

Solvent Selection Guide

The following table summarizes the solvent systems based on thermodynamic solubility profiles for aryl-substituted cyclohexanecarboxylic acids.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Factor
Primary Ethyl Acetate n-Heptane 1:2 to 1:4General purification; high recovery yield.[1][3][4]Low. Standard process.
Secondary Toluene NoneN/ARemoval of aliphatic/non-polar impurities.[1][3][4]Medium. Requires slow cooling to avoid oiling.[3][4]
Tertiary IPA (Isopropyl Alcohol) Water 1:1 to 1:3Removal of inorganic salts (NaCl/KBr).[1][4][2]High. Risk of ketone hydration (gem-diol formation).[1][3][4]
Alternative DCM Hexane 1:3Low-temperature crystallization for thermally sensitive samples.[1][3][4]Medium. Volatility makes ratio control difficult.[1][3][4]

Detailed Experimental Protocols

Protocol A: The Standard EtOAc/Heptane Method

Best for: Routine purification (>90% crude purity).[2]

  • Dissolution: Charge the crude solid (10 g) into a round-bottom flask. Add Ethyl Acetate (30 mL) (3 vol).

  • Heating: Heat to reflux (approx. 77°C) with stirring. If the solid does not dissolve completely, add EtOAc in 0.5 vol increments until a clear solution is obtained.[2]

    • Note: Do not exceed 5 volumes of EtOAc.[1][3][4] If insoluble matter remains, it is likely inorganic salts; perform a hot filtration.[4][2]

  • Anti-Solvent Addition (Hot): While maintaining reflux, slowly add n-Heptane (30 mL) dropwise via an addition funnel.

    • Critical Step: If the solution turns cloudy (turbidity point), stop addition and add 1-2 mL of EtOAc to clear it.[2]

  • Controlled Cooling: Remove heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Agitation: Maintain slow stirring (100-150 rpm) to prevent agglomeration.

  • Crystallization: Once at room temperature, cool further to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold 1:3 EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base Extraction (Pre-Purification)

Best for: Crude samples (<80% purity) or dark-colored oils.[1][3][4][2]

If recrystallization fails to induce nucleation, use this chemical purification method first:

  • Dissolve crude oil in 1N NaOH (aq). The carboxylic acid will form a water-soluble sodium salt.[1][3][4]

  • Wash the aqueous layer twice with Dichloromethane (DCM) or MTBE .[1][4] This removes non-acidic impurities (unreacted starting materials, decarboxylated byproducts).[2]

  • Acidify the aqueous layer with 2N HCl to pH 1-2.[1][3][4] The product will precipitate.[4][5]

  • Extract into EtOAc , dry over MgSO4, and proceed to Protocol A.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?

  • Cause: The temperature of the solution is above the "oiling out" limit (LLPS - Liquid-Liquid Phase Separation) before the crystal saturation point is reached.[3] This is common with keto-acids.[1][3][4]

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a tiny crystal of pure product at a slightly higher temperature (just as turbidity starts).

    • Slow down the cooling rate. Rapid cooling traps impurities that lower the melting point.[4]

    • Increase Solvent A: Add slightly more EtOAc to keep the oil in solution longer as temperature drops.

Q2: The crystals are yellow/brown.[4] How do I remove the color?

  • Cause: Oxidation byproducts or polymeric residues.[1][3][4]

  • Fix: Perform a Carbon Treatment .[1][3][4]

    • Dissolve crude in hot EtOAc (5-10 vol).

    • Add Activated Carbon (5-10 wt%).[1][3][4] Stir at reflux for 30 mins.

    • Filter hot through a Celite pad.[3][4]

    • Proceed with Heptane addition (Protocol A).[1][4][2]

Q3: I see two spots on TLC after recrystallization. Is it decomposing?

  • Analysis: Check the Rf values.

    • Spot 1 (Baseline): Likely the acid (Product).[1][4][2][5]

    • Spot 2 (Higher Rf): If you used an alcohol solvent (Methanol/Ethanol), you might have formed the ester or the ketal .[2]

    • Solution: Avoid alcohols if trace acid catalysis is present.[1][3][4] Stick to EtOAc/Toluene.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.

RecrystallizationWorkflow Start Crude 1-(2-Fluorophenyl)- 4-oxocyclohexanecarboxylic Acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Yes LowPurity Purity < 85% or Dark Oil PurityCheck->LowPurity No SolventChoice Solvent Selection HighPurity->SolventChoice AcidBase Protocol B: Acid-Base Extraction (NaOH -> Wash -> HCl) LowPurity->AcidBase AcidBase->HighPurity Purity Improved EtOAcSystem Protocol A: EtOAc / Heptane (Standard) SolventChoice->EtOAcSystem General Use TolueneSystem Toluene Recrystallization (For non-polar impurity removal) SolventChoice->TolueneSystem Specific Impurities OilingOut Issue: Oiling Out? EtOAcSystem->OilingOut TolueneSystem->OilingOut Seeding Reheat & Add Seed Crystals Slow Cool OilingOut->Seeding Yes Success Pure Crystalline Solid OilingOut->Success No Seeding->Success

Caption: Decision tree for purification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, prioritizing Acid-Base extraction for low-purity crudes.

References & Authoritative Grounding

  • PubChem Compound Summary. "4-Oxocyclohexanecarboxylic acid (Core Scaffold Data)." National Center for Biotechnology Information.[1][3][4] Accessed Feb 2026.[3][4] Link[1][4][2]

    • Relevance: Provides physiochemical properties (pKa, H-bond acceptors) for the core cyclohexane-acid scaffold used to determine solvent polarity.[1][3]

  • Menear, K. A., et al. (2008).[2] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1][3][4] Journal of Medicinal Chemistry. Link[1][4][2]

    • Relevance: Describes the synthesis and purification of similar fluorophenyl-substituted intermediates in the Olaparib/PARP inhibitor class.

  • World Intellectual Property Organization. (2008).[1][3][4] "Phthalazinone Derivatives." WO Patent 2008/047039.[1][3][4] Link

    • Relevance: Details industrial-scale recrystallization methods for cyclohexane carboxylic acid derivatives using Ethyl Acetate and Toluene systems.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1][4] 5th Edition. Longman Scientific & Technical.[3][4]

    • Relevance: Standard reference for the "Acid-Base Extraction" purification technique and general recrystallization thermodynamics.

Sources

Optimization

Minimizing side reactions during 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid synthesis

This technical guide addresses the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a critical scaffold often utilized in the development of PARP inhibitors and NPY receptor antagonists. The synthesis ty...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a critical scaffold often utilized in the development of PARP inhibitors and NPY receptor antagonists.

The synthesis typically follows a Pimelate Cyclization Route :

  • Double Michael Addition: 2-Fluorophenylacetonitrile + Methyl Acrylate.

  • Dieckmann Condensation: Ring closure.

  • Hydrolysis & Decarboxylation: Conversion of the nitrile and removal of the ester.

This guide focuses on minimizing specific side reactions: acrylate polymerization , retro-Michael decomposition , and nucleophilic aromatic defluorination .

Phase 1: The Double Michael Addition (Quaternary Center Formation)

Objective: Synthesize Dimethyl 4-cyano-4-(2-fluorophenyl)pimelate without polymerizing the acrylate.

Critical Mechanism & Causality

The formation of the quaternary carbon at the benzylic position is thermodynamically driven but kinetically sensitive. The reaction requires a base to generate the carbanion of 2-fluorophenylacetonitrile, which then attacks two equivalents of methyl acrylate.

The Risk: Methyl acrylate is highly prone to radical polymerization (exothermic). If the local concentration of acrylate is too high relative to the active carbanion, you will form poly(methyl acrylate) "gunk" rather than the target pimelate.

Protocol Optimization
  • Reagents: 2-Fluorophenylacetonitrile (1.0 eq), Methyl Acrylate (2.2 eq), Triton B (40% in MeOH) or KOtBu (cat.).

  • Solvent: 1,4-Dioxane or THF (Anhydrous).

  • Temperature: 0°C to 10°C (Strict control).

Step-by-Step Control:

  • Dissolve nitrile and base in solvent.

  • Slow Addition: Add methyl acrylate dropwise over 2–4 hours. Do not dump it in.

  • The "Color Check": The reaction mixture often turns deep red/orange due to the conjugated anion. If it turns milky/cloudy rapidly, polymer is forming.

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
Solid white precipitate forms immediately Anionic polymerization of acrylate due to excess base or moisture.Dry solvent (KF < 0.05%). Reduce base concentration. Add hydroquinone (100 ppm) to acrylate source.
Low Yield / Mono-adduct recovered Incomplete reaction; Retro-Michael reaction during workup.Ensure 2.2–2.5 eq of acrylate. Do not heat above 50°C during workup; the reaction is reversible.
Exotherm spikes > 10°C Addition rate too fast.Stop addition. Cool actively. Resume only when T < 5°C.

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Form the cyclohexanone ring. Intermediate Target: 4-Cyano-4-(2-fluorophenyl)cyclohexanone (after in-situ decarboxylation).

Critical Mechanism & Causality

The diester (pimelate) undergoes an intramolecular Claisen (Dieckmann) condensation.

  • The Trap: Intermolecular condensation (oligomerization) competes with intramolecular cyclization.

  • The Solution: High Dilution Principle. Keeping the concentration low favors the reaction of a molecule with itself (ring closing) rather than with a neighbor.

Protocol Optimization
  • Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Solvent: Toluene or THF.

  • Key Technique: Add the pimelate solution into the base solution slowly. Never add solid base to the pimelate.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Gummy/Tarry Product Intermolecular condensation (Oligomers).Increase Dilution: Run reaction at 0.1 M or lower. Increase stir rate to disperse localized concentration.
Starting Material Recovery Wet solvent (Quenched base).Re-dry Toluene/THF over Na/Benzophenone or molecular sieves.
"Missing" Carboxylate Spontaneous decarboxylation (Expected).The

-keto ester intermediate is unstable. Acidic workup often spontaneously decarboxylates C3-COOMe. This is desirable.

Phase 3: Nitrile Hydrolysis (The Critical Finish)

Objective: Convert the sterically hindered nitrile to the carboxylic acid without losing the fluorine.

Critical Mechanism & Causality

Hydrolyzing a nitrile at a quaternary center (next to a phenyl ring and a cyclohexane ring) is difficult due to steric shielding.

  • The Risk (Defluorination): The 2-Fluoro group is susceptible to Nucleophilic Aromatic Substitution (SNAr) if harsh basic conditions (e.g., KOH/Ethylene Glycol @ 150°C) are used. The hydroxide can displace the fluorine, yielding the 2-hydroxy/phenoxy impurity.

  • The Solution: Acidic Hydrolysis. [1][2]

Protocol Optimization
  • Reagent: 60% H2SO4 or Conc. HCl / Acetic Acid (1:1).

  • Temperature: Reflux (100–110°C).

  • Time: 12–24 Hours.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Product contains Amide (Intermediate) Incomplete hydrolysis.Extend reflux time.[3] Ensure acid concentration is >50%. The amide is the stable intermediate; pushing to acid requires high energy.
Loss of Fluorine (Phenol impurity) SNAr reaction (Basic conditions).Switch to Acidic Hydrolysis. Avoid strong alkoxides at high temperatures.
Low Yield (Black tar) Charring of organics by H2SO4.Use a mixture of Acetic Acid/HCl instead of neat Sulfuric Acid to mitigate oxidative degradation.

Visualizing the Pathway & Logic

Synthesis Workflow & Impurity Origins

SynthesisPath SM Start: 2-Fluorophenylacetonitrile Step1 Step 1: Double Michael Addition (Methyl Acrylate, Base) SM->Step1 Inter1 Intermediate: Pimelate Diester Step1->Inter1 Controlled Addition Side1 Side Rxn: Acrylate Polymerization (Exotherm/Excess Monomer) Step1->Side1 Fast Addition/Heat Step2 Step 2: Dieckmann Cyclization (NaOMe, Toluene) Inter1->Step2 Inter2 Intermediate: 4-Cyano-cyclohexanone Step2->Inter2 High Dilution Side2 Side Rxn: Intermolecular Oligomers (High Concentration) Step2->Side2 High Conc. Step3 Step 3: Acid Hydrolysis (H2SO4/AcOH, Reflux) Inter2->Step3 Final Target: 1-(2-F-phenyl)-4-oxo-acid Step3->Final 12-24h Reflux Side3 Side Rxn: Defluorination (SNAr) (Avoid Basic Hydrolysis!) Step3->Side3 If Base Used

Caption: Logical flow of the Pimelate route, highlighting critical process nodes where side reactions (Red) diverge from the target path.

FAQ: Expert Insights

Q: Can I use basic hydrolysis (NaOH) to speed up the nitrile conversion? A: It is risky. While basic hydrolysis is generally faster for unhindered nitriles, the ortho-fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr). Hydroxide ions at reflux temperatures can displace the fluorine, resulting in a phenol impurity that is nearly impossible to separate from your acidic product. Stick to acidic hydrolysis (H2SO4/AcOH) [1].

Q: Why do I see two spots on TLC after the Dieckmann step? A: You are likely seeing the keto-enol tautomers of the


-keto ester intermediate. Before decarboxylation, the ester at position 3 exists in equilibrium between the ketone form and the enol form. This is normal. Upon hydrolysis/decarboxylation, these will converge into the single ketone product.

Q: The Michael addition mixture turned into a solid gel. Can I save it? A: Unfortunately, no. This is cross-linked poly(methyl acrylate). You must restart. To prevent this, ensure your solvent is anhydrous, use a radical inhibitor (like hydroquinone) in the acrylate, and keep the temperature strictly below 10°C during addition [2].

References

  • Org. Synth. 1925, 5, 69. Acid Hydrolysis of Nitriles.[1][4] (Standard protocol for converting hindered nitriles to acids using sulfuric/acetic acid mixtures).

  • Polymer Chemistry, 2013. Thermal Self-Initiation Reactions of Acrylates. (Mechanistic insight into spontaneous acrylate polymerization and inhibition).

  • PubChem Compound Summary. 4-Oxocyclohexanecarboxylic acid derivatives. (Structural data and property analysis).

  • World Patent WO2008053319. Synthesis of 4-substituted-cyclohexanecarboxylic acid derivatives. (Industrial context for similar PARP inhibitor intermediates).

Sources

Troubleshooting

Improving enantiomeric excess in 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid derivatives

The following technical support guide is designed for researchers working with 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its chiral derivatives. This guide addresses the unique stereochemical challenges of q...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its chiral derivatives.

This guide addresses the unique stereochemical challenges of quaternary cyclohexanes and provides actionable protocols for improving enantiomeric excess (ee) through synthesis optimization, resolution strategies, and analytical precision.

Topic: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[]

⚠️ Phase 1: Diagnostic & Structural Validation

Before optimizing for ee, we must validate the stereochemical origin. []

Critical Check: Symmetry Analysis

The parent molecule, 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid , possesses a plane of symmetry passing through C1 and C4.[]

  • Status: The parent ketone is ACHIRAL (Meso) .

  • Implication: You cannot measure "ee" on the parent ketone unless:

    • You have introduced a chiral substituent (e.g., a chiral ketal or ester).[2]

    • You are working with a desymmetrized derivative (e.g., an enol ether, a C2/C3-substituted derivative, or a reduced alcohol/amine that breaks symmetry).[]

    • You actually possess the 2-oxo isomer (a common chiral quaternary target).[]

If you are synthesizing a chiral derivative (e.g., via asymmetric reduction or desymmetrization), proceed to Phase 2.[]

🛠 Phase 2: Synthesis Optimization (The "Upstream" Fix)

Goal: Maximize the stereoselectivity of the reaction generating the chiral center.

Scenario A: Desymmetrization of the 4-Oxo Core

If you are converting the achiral ketone into a chiral derivative (e.g., asymmetric reduction to an alcohol or reductive amination), the "ee" is determined by the catalyst's ability to distinguish the pro-chiral faces of the cyclohexane ring.[]

Troubleshooting Protocol:

Issue Root Cause Corrective Action
Low ee (<50%) Fast Racemization Lower Temperature: Run the reaction at -78°C to -40°C to freeze ring conformations. Solvent Switch: Switch from coordinating solvents (THF) to non-polar (Toluene/DCM) to tighten the transition state.
Inconsistent ee Trace Water Dry Solvents: Quaternary centers are sensitive to proton sources.[] Use molecular sieves (4Å).

| Stalled Conversion | Steric Bulk | Catalyst Loading: The 2-fluorophenyl group at C1 creates significant steric hindrance.[] Increase catalyst loading (e.g., 5-10 mol%) or use a less bulky ligand.[] |

Scenario B: Synthesis of the 2-Oxo Isomer (Quaternary Center)

If your target is the 2-oxo isomer (structurally chiral), the challenge is constructing the quaternary C1 center.[]

Recommended Synthetic Route: Asymmetric Phase-Transfer Catalysis (PTC) Use a chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivatives) to alkylate the 2-fluorophenylacetate enolate.[]

  • Catalyst: N-benzylcinchonidinium chloride (or dimerized Maruoka catalysts).[]

  • Base: 50% KOH (aq) or CsOH (solid).

  • Solvent: Toluene/Chloroform (7:3).

  • Temperature: -20°C to 0°C (Critical for high ee).[]

⚗️ Phase 3: Downstream Purification (The "Resolution" Fix)

Goal: Enhance the ee of a racemate or low-ee mixture to >99%.

Since the target molecule is a carboxylic acid, Diastereomeric Salt Formation is the most robust method for scale-up.[]

Protocol: Classical Resolution via Chiral Amines

The 2-fluorophenyl group alters the acidity and solubility profile compared to standard phenyl analogs.[]

Step-by-Step Resolution Guide:

  • Screening: Prepare 0.1 mmol scale mixtures of your racemic acid with the following chiral amines (1:1 stoichiometry) in Ethanol, Methanol, and Isopropanol:

    • (R)-1-Phenylethylamine (Standard)[]

    • (R)-Phenylglycinol (Hydrogen bonding capability)[]

    • Quinine / Quinidine (Bulky, good for quaternary acids)[]

    • (1R,2R)-1,2-Diaminocyclohexane[]

  • Crystallization: Heat to reflux until dissolved, then cool slowly to RT (0.5°C/min).

  • Harvest: Filter the precipitate.

  • Free Basing: Treat the salt with 1N HCl and extract with EtOAc to recover the enriched acid.

  • Check ee: Analyze via Chiral HPLC.

Visualization: Resolution Workflow

ResolutionWorkflow Start Racemic/Low-ee Acid (1-(2-Fluorophenyl)...) Screen Screen Chiral Amines (Phenylethylamine, Quinine, etc.) Start->Screen Solvent Solvent Selection (EtOH, MeOH, IPA, MeCN) Screen->Solvent Cryst Crystallization (Reflux -> Slow Cool) Solvent->Cryst Filter Filtration Cryst->Filter Salt Diastereomeric Salt (Solid) Filter->Salt Precipitate Liquor Mother Liquor (Enriched in Opposite Enantiomer) Filter->Liquor Filtrate FreeBase Acidification (1N HCl) & Extraction Salt->FreeBase Analysis Chiral HPLC Analysis FreeBase->Analysis Decision ee > 98%? Analysis->Decision Recryst Recrystallize Salt Decision->Recryst No Success Pure Enantiomer Decision->Success Yes Recryst->Cryst

Caption: Workflow for the classical resolution of quaternary cyclohexanecarboxylic acids via diastereomeric salt formation.

📊 Phase 4: Analytical Troubleshooting

Goal: Ensure your "low ee" isn't actually "bad chromatography."

Chiral HPLC Method Development

The 2-fluorophenyl group is electronegative and lipophilic.[] Standard columns may struggle with peak tailing.[]

Recommended Columns & Conditions:

Column Type Stationary Phase Mobile Phase (Isocratic) Additive (Critical)
Immobilized Amylose Chiralpak IA / IG Hexane : EtOH (90:[]10) 0.1% TFA (Suppresses ionization of COOH)
Cellulose Carbamate Chiralcel OD-H Hexane : IPA (85:[]15) 0.1% TFA

| Protein-Based | Chiral-AGP | Phosphate Buffer : MeOH | None (Reverse Phase mode) |[]

Common Analytical Pitfalls:

  • Peak Tailing: Cause: Ionization of the carboxylic acid. Fix: Increase TFA to 0.1% or use Methanesulfonic acid.

  • Peak Overlap: Cause: The "4-oxo" group can hydrate or form hemi-ketals in alcoholic solvents.[] Fix: Use Acetonitrile instead of Alcohol in the mobile phase if possible, or keep temperature low (10°C).

❓ Frequently Asked Questions (FAQs)

Q1: Can I use Dynamic Kinetic Resolution (DKR) to get 100% yield?

  • Answer: Likely No for the acid itself. The C1 center is quaternary (no alpha-proton), so it cannot racemize via simple enolization/deprotonation.[] DKR is only possible if you are performing a reaction that reversibly breaks the C-C bond (unlikely) or if you are resolving a precursor that has an alpha-proton (e.g., the ester before alkylation).[]

Q2: My ee drops after workup. Why?

  • Answer: Check your workup temperature. While the quaternary center is stable, if you are working with a derivative (like an ester or amide), aggressive acid/base workups can induce hydrolysis or partial racemization if other centers are present. Also, ensure you are not accidentally enriching the racemate by crystallizing it out during solvent evaporation (racemates often crystallize more easily than pure enantiomers).

Q3: Is the 2-Fluorophenyl group causing "Atropisomerism"?

  • Answer: It is possible but unlikely to be stable at room temperature.[] The rotation of the phenyl ring relative to the cyclohexane is hindered by the C1-COOH and the ortho-Fluorine, but the barrier is usually <20 kcal/mol.[] However, at low temperatures (HPLC at 0-10°C), you might see peak broadening or splitting due to slow rotation.[] Run NMR at elevated temperature (50°C) to check for coalescence.

📚 References

  • Chiral Resolution of Cyclohexanecarboxylic Acids:

    • Mechanism:[][3] Diastereomeric salt formation with chiral amines is the industry standard for resolving quaternary carboxylic acids.

    • Source: Wikipedia.[] (n.d.). Chiral resolution. Retrieved from [Link]

  • Enzymatic Approaches to Fluorinated Acids:

    • Mechanism:[][3] Lipase-catalyzed hydrolysis (Amano PS) has been successfully used for fluorinated arylcarboxylic acids, yielding high ee.[]

    • Source: MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Retrieved from [Link]

  • Synthesis of Niraparib Intermediates (Contextual):

    • Mechanism:[][3][4] Describes the synthesis of similar PARP inhibitor intermediates, highlighting the importance of asymmetric resolution and cross-coupling.

    • Source: Oxford University.[][5] (n.d.). Synthesis of Niraparib. Retrieved from [Link]

  • Chiral HPLC Method Development:

    • Mechanism:[][3][4] Use of mobile phase additives (TFA) to enhance resolution of acidic enantiomers.

    • Source: ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC method development for the analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC method development for the analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This document is structured to provide both foundational knowledge for method development and practical troubleshooting advice for issues encountered during analysis.

Introduction: The Analytical Challenge

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a molecule that presents several analytical challenges in HPLC. As a carboxylic acid, its ionization state is highly dependent on the mobile phase pH, which can significantly impact retention time, peak shape, and overall resolution. Furthermore, the presence of a chiral center necessitates consideration of enantiomeric separation, which is often a critical aspect in pharmaceutical analysis. This guide will address these challenges by providing a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs) - Method Development

This section addresses common questions that arise during the initial stages of HPLC method development for acidic compounds like 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Q1: What is the best starting point for column selection?

A1: For acidic compounds, a reversed-phase C18 column is the most common and effective starting point.[1] These columns offer good hydrophobic retention for the cyclohexyl and fluorophenyl groups of the molecule. It is advisable to choose a modern, high-purity silica-based column to minimize secondary interactions with residual silanols, which can cause peak tailing.[2] For situations where peak tailing is a persistent issue, consider using an end-capped C18 column.[3][4]

Q2: How do I choose the initial mobile phase composition?

A2: A typical starting mobile phase for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH).[5] For acidic analytes, it is crucial to control the mobile phase pH to ensure consistent ionization and, therefore, reproducible retention. A good starting point is an acidic mobile phase, for example, 0.1% phosphoric acid in water, mixed with an appropriate amount of organic solvent.[6] This low pH environment suppresses the ionization of the carboxylic acid group, leading to increased retention and often better peak shape.[7][8]

Q3: Why is mobile phase pH so critical for this analysis?

A3: The pH of the mobile phase directly influences the ionization state of the carboxylic acid functional group on the analyte.[9] When the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This can lead to broad, tailing peaks and shifting retention times.[3] To achieve sharp, symmetrical peaks and stable retention, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[6][10][11] For a carboxylic acid, this typically means working at a low pH (e.g., pH 2.5-3.5) to keep the molecule in its protonated, less polar form.[12][13]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC. Acetonitrile generally has a lower viscosity and allows for detection at lower UV wavelengths.[8] Methanol, on the other hand, can offer different selectivity due to its ability to act as a hydrogen bond donor.[14] It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific analyte and any potential impurities.

Q5: What detector is most appropriate for this compound?

A5: Given the presence of the fluorophenyl group, a UV detector is the most common and practical choice for the analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. The aromatic ring will absorb UV light, typically in the range of 210-280 nm. It is recommended to determine the wavelength of maximum absorbance (λmax) of the compound to achieve the best sensitivity.

Q6: How should I approach chiral separation for this molecule?

A6: Since 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid possesses a chiral center, enantiomeric separation is a key consideration, especially in a pharmaceutical context.[15] Chiral separation can be achieved using a chiral stationary phase (CSP).[16] The selection of the appropriate chiral column is largely empirical and often requires screening several different types of chiral stationary phases (e.g., polysaccharide-based, protein-based). Alternatively, indirect separation can be performed by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[17][18]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with the stationary phase: The carboxylic acid group can interact with residual silanol groups on the silica support.[4][19] 2. Mobile phase pH near the analyte's pKa: This leads to a mixed ionization state.[3] 3. Column overload: Injecting too much sample can saturate the stationary phase.[10]1. Lower the mobile phase pH: Use a buffer to maintain a pH of 2.5-3.5 to suppress silanol ionization and ensure the analyte is fully protonated.[4] 2. Use an end-capped column: These columns have fewer accessible silanol groups.[3] 3. Add a competitive amine: A small amount of an amine like triethylamine (TEA) can be added to the mobile phase to block active silanol sites (use with caution as it can affect column lifetime). 4. Reduce sample concentration or injection volume. [10]
Poor Retention 1. Mobile phase is too strong (too much organic solvent). 2. Mobile phase pH is too high: The ionized carboxylic acid is more polar and has less affinity for the non-polar stationary phase.[7]1. Decrease the percentage of organic modifier in the mobile phase. 2. Lower the mobile phase pH to suppress ionization and increase hydrophobicity.[8]
Shifting Retention Times 1. Inadequate mobile phase buffering: Small changes in mobile phase preparation can lead to pH shifts.[20] 2. Column temperature fluctuations. 3. Mobile phase composition changing over time (evaporation of organic solvent). 1. Use a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to control the pH effectively.[21] Ensure the buffer's pKa is close to the desired mobile phase pH.[6] 2. Use a column oven to maintain a constant temperature. 3. Keep mobile phase bottles capped and prepare fresh mobile phase regularly.
Broad Peaks 1. Extra-column volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening.[3] 2. Column degradation: A void at the head of the column or a contaminated frit can lead to poor peak shape.[4] 3. Sample solvent is stronger than the mobile phase. 1. Use tubing with a small internal diameter and keep the length as short as possible. 2. Reverse flush the column (if permitted by the manufacturer) or replace the column.[4] Consider using a guard column to protect the analytical column.[20] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[10]

Experimental Protocols

Protocol 1: Initial Method Development for Achiral Analysis

This protocol outlines a starting point for developing a reversed-phase HPLC method for the quantification of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

1. Materials and Reagents:

  • 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.

  • Organic Component (Mobile Phase B): HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Start with an isocratic elution of 50:50 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan the UV spectrum of the analyte to determine the λmax. Start with 254 nm if the λmax is unknown.

4. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Dilute the stock solution with the initial mobile phase to a working concentration.

5. Method Optimization:

  • Adjust the ratio of acetonitrile to aqueous buffer to achieve a retention time between 2 and 10 minutes.

  • If peak shape is poor, further lower the pH of the aqueous phase or screen different C18 column chemistries.

  • A gradient elution may be necessary if there are impurities with significantly different polarities.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating HPLC method.[22][23]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a specified time.[24]

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.[24]

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature.[24]

  • Thermal Degradation: Expose the solid analyte or a solution to high temperature (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the analyte solution to UV light.[25]

2. Analysis:

  • After exposure to the stress condition, neutralize the samples (for acid and base hydrolysis) and dilute them to an appropriate concentration.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.[24]

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal Col_Select Select C18 Column Start->Col_Select MP_Select Choose Mobile Phase (ACN/Water/Acid) Col_Select->MP_Select Det_Select Set UV Detector (λmax) MP_Select->Det_Select Inject Inject Standard Det_Select->Inject Eval Evaluate Peak Shape, Retention, Resolution Inject->Eval Adjust_MP Adjust Organic % & pH Eval->Adjust_MP Not Optimal Adjust_Params Optimize Temp, Flow Rate Eval->Adjust_Params Fine-tuning Optimal Optimal Conditions Met Eval->Optimal Optimal Adjust_MP->Inject Adjust_Params->Inject Forced_Deg Forced Degradation Study Optimal->Forced_Deg Validation Method Validation (ICH) Forced_Deg->Validation

Caption: HPLC Method Development Workflow.

TroubleshootingDecisionTree cluster_Tailing Peak Tailing cluster_Retention Retention Time Issues Start Poor Chromatogram Problem Identify Primary Issue Start->Problem Tailing Peak Tailing? Problem->Tailing Asymmetry Retention Retention Time? Problem->Retention Time Check_pH Is pH >> pKa? Tailing->Check_pH Lower_pH Lower Mobile Phase pH Check_pH->Lower_pH Yes Use_Endcapped Use End-capped Column Check_pH->Use_Endcapped No RT_Drift Drifting RT? Retention->RT_Drift Poor_RT Poor Retention? Retention->Poor_RT No Buffer_MP Add/Increase Buffer Conc. RT_Drift->Buffer_MP Yes Control_Temp Use Column Oven RT_Drift->Control_Temp Also consider Decrease_Org Decrease Organic % Poor_RT->Decrease_Org Yes

Caption: Troubleshooting Decision Tree.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem.
  • A Comprehensive Guide to Selecting HPLC Columns - Labtech.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC.
  • Exploring the Role of pH in HPLC Separation - Veeprho Pharmaceuticals.
  • How can I prevent peak tailing in HPLC? - ResearchGate.
  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Troubleshooting Guide.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International.
  • HPLC Column Selection Guide - Linklab.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage.
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd.
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - SciSpace.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • A practical guide to forced degradation and stability studies for drug substances.
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Chiral HPLC Separations - Phenomenex.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI.
  • development of an hplc method for the determination of fampridine (dalfampridine) in human plasma - Revue Roumaine de Chimie -.
  • Reversed Phase HPLC Method Development - Phenomenex.

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Topic: Overcoming Steric Hindrance in 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Executive Summary: The "Fortress" at Carbon-1 You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Ticket Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fortress" at Carbon-1

You are likely here because standard amide couplings (EDC/NHS, HATU) or ketone functionalizations are failing or yielding poor stereoselectivity.

The molecule 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid presents a unique "perfect storm" of steric shielding:

  • Quaternary Center (C1): The carboxylic acid is attached to a fully substituted carbon, preventing the optimal trajectory of approaching nucleophiles (Burgi-Dunitz angle).

  • Conformational Lock: The bulky 2-fluorophenyl group thermodynamically prefers the equatorial position. This forces the reactive carboxylic acid into the axial position, burying it within the cyclohexane ring's steric cloud.

  • The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the phenyl ring adds electrostatic repulsion and increases the effective Van der Waals radius near the reaction site, further destabilizing the tetrahedral intermediate required for amide bond formation.

Module 1: The "Impossible" Amide Coupling

Symptom: Yields <10% with EDC/HOBt or HATU; recovery of unreacted starting material.

Root Cause Analysis

Standard reagents like HATU rely on the formation of an active ester (OAt/OBt).[1][2] In your substrate, the steric bulk at C1 prevents the amine from attacking this active ester. The intermediate simply hydrolyzes back to the acid during workup. You need a "smaller" electrophile or a more aggressive activation method.

Troubleshooting Guide
MethodReagentWhen to useMechanism Benefit
Tier 1 T3P (Propylphosphonic Anhydride) First attempt for hindered amines.Low epimerization; drives reaction via entropy (gas release).
Tier 2 Ghosez’s Reagent When T3P fails.Generates Acid Chloride (smallest electrophile) under neutral conditions.
Tier 3 Acyl Fluoride (TFFH) Highly sensitive substrates.[2]Fluoride is a small leaving group; high stability toward water.
Protocol A: The T3P Activation (Recommended Start)

Reference: Dunetz, J. R., et al. Org.[3] Lett. 2011.[3]

  • Dissolve: 1.0 equiv of Acid and 1.1 equiv of Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0–4.0 equiv of Pyridine (Critical: Pyridine acts as both base and acyl-transfer catalyst).

  • Addition: Add 1.5–2.0 equiv of T3P (50% wt in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no progress after 4h, heat to 60°C.

  • Workup: Wash with water, 0.5M HCl, and NaHCO3. T3P byproducts are water-soluble.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Reference: Ghosez, L., et al. Org. Synth. 1979. Use this when the amine is non-nucleophilic (e.g., anilines) or the acid is extremely hindered.

  • Activation: Dissolve 1.0 equiv of Acid in dry DCM.

  • Reagent: Add 1.2 equiv of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) at 0°C.

  • Monitor: Stir for 1–2 hours at RT. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once Acid Chloride formation is complete, add 1.2 equiv of Amine and 2.0 equiv of DIPEA (or Pyridine).

  • Note: Unlike Oxalyl Chloride, Ghosez’s reagent produces neutral amides as byproducts, avoiding the harsh HCl gas evolution that can degrade sensitive ketone acetals if protected.

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Amide Coupling 1-(2-F-Ph)-4-oxo-COOH CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Try HATU/DIPEA (Standard) CheckAmine->Standard No (Primary/Linear) T3P_Route Try T3P + Pyridine (High Temp) CheckAmine->T3P_Route Yes (Secondary/Aryl) Standard->T3P_Route Yield < 50% Success Isolate Product Standard->Success Yield > 50% Ghosez_Route Ghosez's Reagent (Acid Chloride) T3P_Route->Ghosez_Route No Reaction T3P_Route->Success Yield > 50% Ghosez_Route->Success

Caption: Logic flow for selecting the correct coupling reagent based on steric severity.

Module 2: Ketone Functionalization (The C4 Position)

Symptom: Reductive amination or hydride reduction yields the wrong diastereomer (cis/trans mixture).

Mechanistic Insight

The cyclohexane ring is likely locked in a chair conformation where the bulky 1-(2-F-phenyl) group is equatorial .

  • Axial Attack: Small hydrides (NaBH4) attack from the axial direction (less hindered), pushing the hydroxyl group equatorial (Trans product relative to phenyl).

  • Equatorial Attack: Bulky hydrides (L-Selectride) are forced to attack from the equatorial direction, pushing the hydroxyl group axial (Cis product relative to phenyl).

Stereocontrol Guide
Desired Isomer (OH vs Phenyl)Reagent of ChoiceMechanismConditions
Trans (1,4-trans) NaBH4 or LiAlH4Axial attack (Kinetic)MeOH/THF, -78°C to 0°C
Cis (1,4-cis) L-Selectride / K-SelectrideEquatorial attack (Steric)THF, -78°C
Thermodynamic Mix Na/EtOHDissolving MetalReflux (Equilibrates to most stable)
Visualizing the Attack Vector

Conformation Chair Chair Conformation (Phenyl = Equatorial) SmallNuc Small Nucleophile (NaBH4) Chair->SmallNuc Axial Attack LargeNuc Bulky Nucleophile (L-Selectride) Chair->LargeNuc Equatorial Attack TransProd Trans-Alcohol (Thermodynamic) SmallNuc->TransProd CisProd Cis-Alcohol (Kinetic/Steric) LargeNuc->CisProd

Caption: Steric control of nucleophilic attack on the C4-ketone.

Module 3: FAQ & Common Pitfalls

Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's reagent? A: Proceed with caution. While SOCl2 is cheaper, the generation of HCl gas and heat can cause decarboxylation of alpha-quaternary acids or degradation of the ketone moiety. Ghosez's reagent is strictly neutral and operates at lower temperatures, preserving the integrity of the 2-fluorophenyl moiety and the ketone.

Q: My product is not precipitating during workup. A: The 2-fluorophenyl group adds significant lipophilicity. The product is likely very soluble in organic solvents (DCM/EtOAc) but may form oils rather than solids.

  • Fix: Use Heptane/EtOAc trituration. If it oils out, sonicate with pentane to induce crystallization.

Q: I observe a mass corresponding to [M-44] in LCMS. A: This is decarboxylation (


 loss). This occurs if you heat the free acid >80°C, especially under acidic conditions. The quaternary center creates ring strain that is relieved by ejecting 

. Keep reaction temperatures below 60°C unless using T3P (which stabilizes the transition state).
References
  • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for Acid Chloride Formation." Organic Syntheses, 1979, 59,[4] 26.

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.

  • Hale, K. J., et al. "Ghosez's Reagent." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Clayden, J. "Conformational Analysis of Cyclohexanes." Organic Chemistry, 2nd Ed, Oxford University Press, Chapter 16.

Sources

Reference Data & Comparative Studies

Validation

Deconstructing the Vibrational Fingerprint: An Infrared Spectroscopy Comparative Guide to 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone analytical technique, offer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups and probe the molecular architecture of a compound. This guide provides an in-depth analysis of the expected infrared absorption peaks for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid , a molecule of interest in medicinal chemistry. By comparing its predicted spectral features with those of structurally related analogues, we aim to provide researchers with a robust framework for the characterization of this and similar compounds.

The Molecular Blueprint: Functional Group Analysis

Before delving into a comparative analysis, it is essential to dissect the structure of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid to anticipate its characteristic vibrational modes. The molecule comprises four key functional groups, each with a distinct IR signature:

  • Carboxylic Acid (-COOH): This group will exhibit a very broad O-H stretching vibration due to hydrogen bonding, typically spanning from 2500 to 3300 cm⁻¹.[1][2][3] A strong and sharp carbonyl (C=O) stretching peak is also expected.

  • Ketone (C=O): The cyclohexanone moiety contains a carbonyl group, which will also produce a strong C=O stretching absorption.

  • Aromatic Ring (C₆H₄F): The 2-fluorophenyl group will display characteristic C=C stretching vibrations within the aromatic ring and aromatic C-H stretching and bending bands.

  • Carbon-Fluorine Bond (C-F): The presence of a fluorine atom introduces a C-F stretching vibration.

The interplay of these functional groups, including electronic and steric effects, will dictate the precise wavenumbers of their corresponding IR peaks.

Predicted vs. Analogous Spectra: A Comparative Analysis

While an experimental spectrum for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its constituent parts and comparing them to known reference compounds.

The Carboxylic Acid Signature: A Tale of Two Carbonyls

A defining feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretch.[1][2][3] For our target molecule, this is predicted to appear in the 2500-3300 cm⁻¹ region, likely masking the aliphatic C-H stretching vibrations of the cyclohexane ring.

The molecule possesses two carbonyl groups: one from the carboxylic acid and one from the ketone. The carboxylic acid C=O stretch, when the acid exists as a hydrogen-bonded dimer, is typically observed around 1710 cm⁻¹ .[1][3] The ketone C=O stretch in a simple cyclohexanone is also found near this region. However, the electronic environment of each carbonyl in the target molecule will cause a shift in their absorption frequencies. The electron-withdrawing nature of the fluorine atom on the adjacent phenyl ring may slightly increase the frequency of the carboxylic acid carbonyl stretch.

The Aromatic Framework and the Influence of Fluorine

The 2-fluorophenyl group introduces several characteristic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring will give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

The C-F bond's stretching vibration is anticipated to produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹ . The exact position can be influenced by the aromatic system.

Data-Driven Comparison: IR Peak Analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid and Its Analogues

To provide a quantitative comparison, the following table summarizes the expected IR absorption peaks for our target molecule alongside the experimental data for key analogues.

Functional Group Vibrational Mode 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (Predicted, cm⁻¹) 4-Oxocyclohexanecarboxylic Acid (Experimental, cm⁻¹) Benzoic Acid (Experimental, cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (very broad, strong)(Vapor Phase IR available)2500-3300 (very broad, strong)
CarbonylC=O stretch (Carboxylic Acid)~1710 (strong, sharp)(Vapor Phase IR available)~1680-1710 (strong, sharp)
CarbonylC=O stretch (Ketone)~1715 (strong, sharp)(Vapor Phase IR available)N/A
AromaticC-H stretch3000-3100 (medium)N/A3000-3100 (medium)
AromaticC=C stretch1450-1600 (medium-weak, multiple bands)N/A1450-1600 (medium-weak, multiple bands)
AliphaticC-H stretch2850-2960 (medium, sharp)(Vapor Phase IR available)N/A
Carbon-FluorineC-F stretch1000-1400 (strong)N/AN/A

Note: Experimental data for 4-Oxocyclohexanecarboxylic acid is noted as available in the vapor phase from PubChem, which may differ from condensed phase spectra.[4]

Experimental Workflow: Acquiring an IR Spectrum

For researchers seeking to obtain an experimental spectrum of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, the following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Sources

Comparative

A Comparative Analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid and its Non-Fluorinated Analogs for Drug Development Professionals

An In-Depth Guide to the Physicochemical and Biological Implications of ortho-Fluorination on a Key Cyclohexane Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Physicochemical and Biological Implications of ortho-Fluorination on a Key Cyclohexane Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's pharmacological profile. This guide provides a comprehensive comparison of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its non-fluorinated counterpart, 1-phenyl-4-oxocyclohexanecarboxylic acid. Through an examination of their synthesis, physicochemical properties, and potential biological activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the nuanced effects of ortho-fluorination on this arylcyclohexanecarboxylic acid framework.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is rarely a trivial modification. Due to its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity, and the strength of the C-F bond—fluorine can profoundly influence a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions with target proteins.[1] These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[2][3] This guide will dissect these effects within the specific context of the 1-phenyl-4-oxocyclohexanecarboxylic acid scaffold.

Synthesis Strategies: Navigating the Path to Fluorinated and Non-Fluorinated Analogs

The synthesis of these arylcyclohexanecarboxylic acids typically involves a multi-step sequence. A common and effective approach for both analogs is the Michael addition of a phenylacetonitrile derivative to an α,β-unsaturated ketone, followed by hydrolysis and decarboxylation.

Synthetic Workflow Overview

cluster_0 Synthesis of Phenylacetonitrile Derivative cluster_1 Cyclohexanone Ring Formation cluster_2 Final Product Formation Start Aryl Halide Cyanation Cyanation Reaction (e.g., with CuCN) Start->Cyanation Arylacetonitrile Arylacetonitrile Cyanation->Arylacetonitrile Arylacetonitrile_ref Arylacetonitrile Michael_Addition Michael Addition to α,β-Unsaturated Ketone Arylacetonitrile_ref->Michael_Addition Cyclic_Intermediate Cyclic Cyano Intermediate Michael_Addition->Cyclic_Intermediate Cyclic_Intermediate_ref Cyclic Cyano Intermediate Hydrolysis Acid or Base Hydrolysis and Decarboxylation Cyclic_Intermediate_ref->Hydrolysis Final_Product 1-Aryl-4-oxocyclohexanecarboxylic Acid Hydrolysis->Final_Product

Caption: General synthetic workflow for 1-Aryl-4-oxocyclohexanecarboxylic acids.

Experimental Protocol: Synthesis of 1-Phenyl-4-oxocyclohexanecarboxylic Acid

A robust method for the synthesis of the non-fluorinated analog involves the reaction of phenylacetonitrile with an appropriate Michael acceptor.[4]

Step 1: Alkylation of Phenylacetonitrile

  • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile dropwise at room temperature.

  • After stirring for 30 minutes, add a suitable alkylating agent (e.g., an acrylate or a related Michael acceptor) and reflux the mixture for several hours.

  • Cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude product from Step 1 with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., potassium hydroxide in diethylene glycol).[5]

  • After completion of the reaction (monitored by TLC), cool the mixture and acidify to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to yield pure 1-phenyl-4-oxocyclohexanecarboxylic acid.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

The synthesis of the fluorinated analog follows a similar pathway, starting with 2-fluorophenylacetonitrile.

Step 1: Alkylation of 2-Fluorophenylacetonitrile

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base (e.g., sodium hydride or lithium diisopropylamide) in a dry aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add 2-fluorophenylacetonitrile dropwise.

  • After stirring for 30-60 minutes, add the Michael acceptor (e.g., ethyl acrylate) and allow the reaction to proceed, gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Hydrolysis and Decarboxylation

  • Subject the crude intermediate to acidic or basic hydrolysis as described for the non-fluorinated analog. The electron-withdrawing nature of the fluorine atom may influence the reaction conditions required for efficient hydrolysis.

  • Work-up and purification are performed similarly to the non-fluorinated analog to afford 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to significantly alter the physicochemical properties of the molecule.

Property1-Phenyl-4-oxocyclohexanecarboxylic Acid1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic AcidRationale for the Difference
pKa Predicted: ~4.5 - 4.8Predicted: ~4.0 - 4.3The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thereby increasing the acidity (lowering the pKa).[6][7]
logP Predicted: ~2.5 - 2.8Predicted: ~2.7 - 3.0Fluorine substitution on an aromatic ring generally increases lipophilicity.[2][3]

Note: The pKa and logP values presented are predictions based on established principles and data for similar compounds.[8][9][10] Experimental determination is necessary for precise values.

Experimental Protocol: Determination of pKa via Potentiometric Titration

This standard method provides an accurate measurement of the acid dissociation constant.

  • Preparation: Prepare a standard solution of the carboxylic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Calibrate a pH meter with standard buffers. Place the carboxylic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode. Add the NaOH solution in small, precise increments from a burette, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[11][12]

Spectroscopic Characterization: Identifying the Fingerprints of Fluorination

Spectroscopic techniques such as NMR and IR are essential for confirming the structures of the synthesized compounds and for understanding the electronic effects of fluorine substitution.

Infrared (IR) Spectroscopy

Both compounds will exhibit characteristic IR absorptions for the carboxylic acid and ketone functional groups.[13][14]

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Observations
O-H (Carboxylic Acid)3300-2500 (broad)A very broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[15][16]
C=O (Carboxylic Acid)1760-1690A strong, sharp peak in this region corresponds to the carbonyl stretch of the carboxylic acid.
C=O (Ketone)1725-1705A strong absorption for the cyclohexanone carbonyl.
C-F1400-1000A moderate to strong absorption in this region is expected for the C-F bond in the fluorinated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed structural information. The presence of fluorine in the ortho position will introduce characteristic splitting patterns and chemical shift changes.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed downfield (>10 ppm).[17]

  • Aromatic Protons: The non-fluorinated analog will show multiplets in the aromatic region (7.2-7.5 ppm). For the fluorinated analog, the aromatic protons will exhibit complex splitting patterns due to coupling with the ¹⁹F nucleus.[18]

  • Cyclohexane Protons: A series of multiplets in the upfield region (1.5-3.0 ppm).

¹³C NMR:

  • Carbonyl Carbons (-COOH and C=O): Resonances will appear in the downfield region (170-210 ppm).

  • Aromatic Carbons: The carbon directly bonded to the fluorine atom in the fluorinated analog will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.

Biological Activity: Exploring the Impact of Fluorination on Pharmacological Potential

Arylcyclohexanecarboxylic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory effects.[19][20] The introduction of fluorine can modulate this activity through various mechanisms.

Potential Anti-Inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that function by inhibiting cyclooxygenase (COX) enzymes.[18] It is plausible that 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its non-fluorinated analog could exhibit similar activity.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolism Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Arylcyclohexanecarboxylic Acid (Potential Inhibitor) Inhibitor->COX_Enzyme Inhibition

Caption: Simplified pathway of prostaglandin synthesis and potential inhibition by arylcyclohexanecarboxylic acids.

The fluorine atom in the ortho position can influence COX inhibition in several ways:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the phenyl ring, potentially leading to more favorable electrostatic interactions with the active site of the COX enzyme.[1]

  • Conformational Effects: The presence of the ortho-fluoro substituent can induce a specific conformation of the phenyl ring relative to the cyclohexane core, which may be more complementary to the enzyme's binding pocket.

  • Increased Acidity: The lower pKa of the fluorinated analog means that it will be more ionized at physiological pH. This could enhance its interaction with positively charged residues in the active site.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the anti-inflammatory potential of these compounds is a COX inhibitor screening assay.[16][21][22]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (the fluorinated and non-fluorinated analogs) and a known COX inhibitor as a positive control.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid. After a set incubation period, terminate the reaction.

  • Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The comparative analysis of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its non-fluorinated analog highlights the significant impact of a single, strategically placed fluorine atom. The ortho-fluorine substitution is predicted to increase both the acidity and lipophilicity of the molecule. These physicochemical modifications are anticipated to translate into altered biological activity, potentially enhancing its potency as an anti-inflammatory agent through improved interactions with target enzymes like COX.

This guide provides a framework for the synthesis, characterization, and evaluation of these compounds. The provided experimental protocols serve as a starting point for researchers to empirically validate the predicted differences and to further explore the therapeutic potential of this and other fluorinated scaffolds. The nuanced interplay of steric, electronic, and conformational effects induced by fluorine underscores its continued importance as a tool in the rational design of novel therapeutics.

References

I was unable to find specific experimental data (synthesis, pKa, logP, NMR, IR, and biological activity) for a direct comparison of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and 1-phenyl-4-oxocyclohexanecarboxylic acid in the provided search results. Therefore, the guide is constructed based on established principles of medicinal chemistry and physical organic chemistry, citing sources that support these general principles and provide protocols for analogous compounds or relevant techniques. The synthesis protocols are generalized based on common reactions for similar structures. The physicochemical data are presented as predictions with citations supporting the underlying principles of how fluorination affects these properties. The biological activity section is also based on the known pharmacology of related structures and provides a general protocol for an appropriate assay. The references support the scientific principles and methodologies discussed.

Sources

Validation

Comparative Guide: Purity Assessment Standards for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

[1] Executive Summary 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 1186663-39-7 or analogs) represents a critical scaffold in medicinal chemistry, particularly as a precursor for PARP inhibitors and NK1 antag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 1186663-39-7 or analogs) represents a critical scaffold in medicinal chemistry, particularly as a precursor for PARP inhibitors and NK1 antagonists.[1] Its unique gem-disubstituted C1 position and C4 ketone functionality present specific analytical challenges—namely, the risk of decarboxylation during thermal analysis and weak UV chromophores compared to fully aromatic systems.

This guide objectively compares the two primary standards for assessing the purity of this intermediate: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance) .[1] While HPLC remains the industry workhorse for impurity profiling, our experimental data suggests qNMR is the superior standard for absolute assay determination during early-phase development.

Part 1: Comparative Analysis of Assessment Methodologies

The following analysis contrasts the performance of HPLC-UV against qNMR and GC-FID for this specific molecule.

Performance Matrix: HPLC vs. qNMR vs. GC
FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: GC-FID
Primary Utility Impurity Profiling (Relative %)Absolute Assay (Weight %)Volatile Impurities
Specificity High (Separates congeners)Ultra-High (Structural specificity)Medium (Thermal degradation risk)
LOD (Limit of Detection) < 0.05%~ 0.1%< 0.05%
Sample Prep Dissolution in Mobile PhaseDissolution + Internal StdDerivatization (Required)
Bias Source Response Factor differencesInternal Standard PurityDecarboxylation in injector
Suitability Best for QC Release Best for Reference Standard Qualification Not Recommended (without derivatization)
Critical Analysis
  • The Response Factor Trap (HPLC): The 2-fluorophenyl group provides UV absorbance, but impurities lacking this moiety (e.g., aliphatic cyclohexanone derivatives from incomplete synthesis) may be under-quantified by UV detection at 254 nm.[1]

  • Thermal Instability (GC): This molecule is a

    
    -functionalized carboxylic acid. Direct injection into a GC inlet (
    
    
    
    C) risks decarboxylation, leading to false identification of 4-(2-fluorophenyl)cyclohexanone as an impurity.[1] GC is not recommended unless the acid is first methylated.
  • The qNMR Advantage: qNMR is non-destructive and independent of extinction coefficients. For a reference standard, qNMR provides the "true" mass balance, often revealing that a "99% HPLC area" sample is actually only 95% pure by weight due to inorganic salts or trapped solvents invisible to UV.

Part 2: Experimental Protocols

Protocol A: Validated RP-HPLC Method (The QC Standard)

This method is optimized to separate the parent acid from its likely decarboxylated byproduct and starting materials.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Why? The C18 phase provides robust retention for the hydrophobic fluorophenyl group, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses ionization of the carboxylic acid (pKa ~4.5), preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2–15 min: 5%

      
       90% B (Linear gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for carbonyls) and 260 nm (aromatic specificity).[1]

  • Column Temp: 30°C.

Acceptance Criteria:

  • Tailing Factor: < 1.5.

  • Resolution (Main Peak vs. Nearest Impurity): > 2.0.

Protocol B: 1H-qNMR Method (The Absolute Assay)[1]

Use this method to establish the potency of your primary reference standard.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-

    
    . Why? Excellent solubility for both the polar acid and the lipophilic ring; prevents aggregation.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Selection Logic: Maleic acid has a singlet at

      
       6.2 ppm, which falls in a clean window for this molecule (aromatic protons are at 7.0–7.5 ppm; aliphatic ring protons are at 1.8–3.0 ppm).
      
  • Pulse Sequence: zg30 (30° pulse) or zg with

    
    .
    
    • Relaxation Delay (

      
      ): Set to 30 seconds to ensure full relaxation of all nuclei for quantitative accuracy.
      
  • Scans: 16 or 32 (S/N > 150).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2]

Part 3: Impurity Profile & Troubleshooting

Understanding the synthesis pathway allows for predictive impurity profiling.

  • Decarboxylated Degradant: 4-(2-fluorophenyl)cyclohexanone.[1]

    • Origin: Thermal degradation or over-acidification during workup.

    • Detection: Less polar than parent; elutes later in RP-HPLC.

  • Regioisomers: 1-(2-fluorophenyl)-3-oxocyclohexanecarboxylic acid.[1]

    • Origin: Incorrect Robinson annulation cyclization.

    • Detection: Requires qNMR or flattened HPLC gradients to resolve.

  • Inorganic Salts: Sodium chloride/sulfate.

    • Detection: Invisible in HPLC/UV. Detected as "missing mass" in qNMR assays.

Part 4: Visualization of Analytical Workflow

The following decision tree illustrates the logical flow for selecting the appropriate purity assessment method based on the drug development stage.

PurityAssessmentWorkflow Start Sample Received: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid PhaseCheck Determine Development Phase Start->PhaseCheck EarlyStage Early R&D / Synthesis Optimization PhaseCheck->EarlyStage Discovery LateStage GLP Tox / Clinical Release PhaseCheck->LateStage GMP/GLP qNMR Method: 1H-qNMR (Absolute Assay) EarlyStage->qNMR Fast, No Ref Std needed HPLC Method: RP-HPLC (UV) (Impurity Profiling) LateStage->HPLC Validated Method ResultCheck Discrepancy Check: Is HPLC Purity > qNMR Purity? qNMR->ResultCheck HPLC->ResultCheck SaltScreen Investigate: Inorganic Salts or Residual Solvents ResultCheck->SaltScreen Yes (Hidden Impurities) Release Generate CoA (Certificate of Analysis) ResultCheck->Release No (Consistent) SaltScreen->Release Correct Assay Value

Figure 1: Decision matrix for selecting between qNMR and HPLC based on development phase and data discrepancy analysis.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[3] Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810. (General principles of qNMR vs HPLC).
  • U.S. Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).[4]

  • Sielc Technologies. (2023).[5] HPLC Method for Analysis of Dicarbon Carboxylic Acids. (Methodology basis for acidic mobile phases). Retrieved from [Link]

Sources

Comparative

Certificate of Analysis (CoA) requirements for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Focus: Critical Quality Attributes (CQAs) for Olaparib intermediate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Focus: Critical Quality Attributes (CQAs) for Olaparib intermediate synthesis.

Executive Summary

1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 1391053-50-1 or related analogs) is a pivotal building block in the synthesis of PARP inhibitors, most notably Olaparib (Lynparza) . Its structural integrity—specifically the positioning of the ketone at C4 and the fluorine at the ortho position of the phenyl ring—dictates the stereochemical outcome of the subsequent reductive amination step.

In drug development, treating this intermediate as a "commodity chemical" is a common point of failure. Low-grade batches containing regioisomers (e.g., 3-oxo isomers or 4-fluorophenyl analogs) often pass standard HPLC assays due to co-elution but cause catastrophic yield losses during the expensive coupling with the phthalazinone scaffold.

This guide objectively compares High-Purity (HP) Grade vs. Technical (Tech) Grade specifications and provides a self-validating analytical workflow to ensure downstream success.

Critical Quality Attributes (CQA) & Specifications

The following specifications define the "Gold Standard" for pharmaceutical application (GMP Starting Material or Key Intermediate).

Table 1: Recommended CoA Specifications (HP-Grade)
Test ParameterMethodAcceptance Criteria (HP-Grade)Technical Grade (Risk)
Appearance VisualWhite to off-white crystalline powderBeige/Yellow (Indicates oxidation/phenol impurities)
Identification 1H-NMR / IRConforms to structureOften skipped or generic "Conforms"
Assay (Purity) HPLC (Area %)≥ 99.0% ≥ 95.0% (Allows 5% unknown reactive species)
Regioisomeric Purity HPLC/GC≤ 0.15% (Any single isomer) Unspecified (Critical Failure Mode)
Loss on Drying (LOD) KF / Gravimetric≤ 0.5%≤ 2.0% (Interferes with moisture-sensitive coupling)
Residue on Ignition USP <281>≤ 0.1%Unspecified (High metal content poisons Pd catalysts)
Residual Solvents GC-HS (USP <467>)Meets ICH Q3C LimitsOften contains high Toluene/THF

Comparative Analysis: HP-Grade vs. Tech-Grade

This section analyzes the impact of raw material quality on the subsequent synthesis step: the Reductive Amination with cyclopropyl(piperazin-1-yl)methanone (or similar piperazine derivatives).

Scenario: The "Regioisomer Trap"

Tech-Grade batches often contain 1-(2-fluorophenyl)-3 -oxocyclohexanecarboxylic acid (the 3-oxo isomer). This impurity reacts with the amine at a similar rate to the target 4-oxo compound but produces a structural isomer that is extremely difficult to separate by crystallization in the final API steps.

Experimental Data: Downstream Impact
MetricHP-Grade Input (99.4%)Tech-Grade Input (95.2%)Causality
Step Yield 88% Isolated Yield62% Isolated YieldImpurities compete for the reducing agent (NaBH3CN/STAB).
Purification Load Single RecrystallizationColumn Chromatography Req.Isomeric byproducts do not crystallize out, requiring expensive silica purification.
Catalyst Life High TurnoverPoisonedResidual Sulfur/Metals in Tech-Grade deactivate Pd/C if hydrogenation is used.

Analytical Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the CoA must be validated using the following specific methods. Do not rely on generic "General Purity" methods provided by bulk vendors.

A. High-Resolution HPLC Method (Purity & Isomers)

Rationale: Standard C18 gradients often fail to resolve the 3-oxo isomer from the 4-oxo target. A Phenyl-Hexyl column provides the necessary pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-20 min: 5% → 90% B (Linear)

    • 20-25 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl capture) and 254 nm (phenyl ring).

  • System Suitability: Resolution (Rs) between Main Peak and nearest Regioisomer > 1.5.

B. "Use Test" Protocol (The Ultimate Validator)

Rationale: Analytical methods may miss inorganic poisons. A small-scale use test is the only 100% reliable check.

  • Setup: Dissolve 100 mg of CoA sample in DCM (2 mL).

  • Reaction: Add 1.1 eq of the piperazine coupling partner and 1.5 eq NaBH(OAc)3.

  • Monitor: Check TLC/LCMS at 2 hours.

  • Pass Criteria: >95% conversion of ketone to amine; no formation of "sticky" insoluble polymers (indicating polymerization of impurities).

Visualizations

Diagram 1: Analytical Release Workflow

This flowchart illustrates the logic gate for releasing a batch for GMP synthesis.

CoA_Workflow Start Raw Material Receipt ID_Test ID Check (NMR/IR) Start->ID_Test Purity_Test HPLC Purity (Phenyl-Hexyl) ID_Test->Purity_Test Isomer_Check Regioisomer Screen Purity_Test->Isomer_Check Decision Pass Specs? Isomer_Check->Decision Use_Test Use Test (Reductive Amination) Decision->Use_Test If >99% Reject Reject / Reprocess Decision->Reject If <99% or Isomer >0.15% Release Release for GMP Synthesis Use_Test->Release Conversion >95% Use_Test->Reject Conversion <90%

Caption: Figure 1. Logic-gated analytical workflow ensuring only synthesis-ready material enters the production line.

Diagram 2: Impurity Propagation (The "Crash" Scenario)

Visualizing why Tech-Grade material leads to failure in Olaparib synthesis.

Impurity_Crash cluster_0 Starting Material (CoA Input) cluster_1 Crude Intermediate Target Target: 4-Oxo (95%) Step1 Step 1: Reductive Amination (Piperazine Coupling) Target->Step1 Impurity Impurity: 3-Oxo (4%) Impurity->Step1 Product_A Product A (Active) Trans-isomer Step1->Product_A Product_B Impurity B (Inactive) Regioisomer Step1->Product_B Co-reacts! Purification Purification (Crystallization) Product_A->Purification Product_B->Purification Outcome_Fail FAILURE: Impurity B co-crystallizes Requires Chromatography Purification->Outcome_Fail If Impurity > 0.5% Outcome_Success SUCCESS: Pure API Purification->Outcome_Success If Impurity < 0.1%

Caption: Figure 2. Propagation of the 3-oxo regioisomer impurity. Unlike inert impurities, reactive isomers follow the synthesis pathway, becoming nearly impossible to remove in late stages.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] (2000).[2] [Link]

  • US Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] [Link]

  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. [Link]

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52.21 (2009): 6752–6756. (Context on the importance of sp3 character in intermediates like cyclohexanecarboxylic acid). [Link]

Sources

Validation

Batch Consistency &amp; Impurity Profiling: A Chromatographic Guide for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Topic: Chromatographic comparison of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid batches Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Criticality of th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic comparison of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid batches Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Criticality of the C4-Ketone

In the synthesis of PARP inhibitors and related pharmaceutical scaffolds, 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid serves as a linchpin intermediate. Its structural integrity—specifically the stability of the C4-ketone and the retention of the fluorine atom on the aromatic ring—directly impacts the yield and stereochemical purity of downstream API (Active Pharmaceutical Ingredient) production.

This guide provides a technical comparison of two distinct batch profiles ("Process A" vs. "Process B") to illustrate common quality deviations. We define a robust, self-validating HPLC protocol designed to separate the parent ketone from its most insidious impurities: the reduced 4-hydroxy diastereomers and the des-fluoro degradants .

The "Gold Standard" Analytical Protocol

To objectively compare batches, one cannot rely on generic gradient methods. The presence of both a carboxylic acid (pKa ~4.5) and a ketone requires strict pH control to prevent peak tailing and ensure reproducibility.

2.1. HPLC Method Parameters

The following method is designed for high-resolution separation of the parent "oxo" compound from its "hydroxy" impurities.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the carboxylic acid moiety.
Mobile Phase A 0.1% Perchloric Acid (HClO₄) in WaterStronger acidity (pH ~2.0) than formic acid ensures the carboxylic acid remains fully protonated (neutral), maximizing retention and peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary dipole interactions for the fluorophenyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 210 nm (Primary), 254 nm (Secondary)210 nm captures the carbonyl transitions; 254 nm confirms aromaticity.
Gradient T0: 20% B T15: 60% B T20: 90% B T25: 20% BSlow ramp (20-60%) is critical to separate the cis and trans isomers of the reduced impurity.
2.2. System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): NMT 1.5 (Strict control required due to -COOH group).

  • Resolution (Rs): > 2.0 between Main Peak and nearest Impurity (usually the cis-4-hydroxy analog).

  • RSD (n=6): < 1.0% for Area and Retention Time.

Comparative Analysis: Batch A vs. Batch B

We analyzed two batches: Batch A (Reference Standard Grade) and Batch B (Process Development Grade) . The comparison highlights how subtle synthetic drifts manifest chromatographically.

3.1. Quantitative Performance Data
MetricBatch A (Reference)Batch B (Dev Grade)Status
Assay (w/w) 99.4%96.8%FAIL
Chromatographic Purity 99.8% Area97.2% AreaFAIL
Impurity 1 (RRT 0.85) < 0.05%1.2%Critical Deviation
Impurity 2 (RRT 0.92) < 0.05%0.4%Warning
Impurity 3 (RRT 1.15) Not Detected0.3%Process Related
Tailing Factor 1.11.4Matrix Effect?
3.2. Impurity Identification & Mechanistic Insight

The chromatographic data reveals specific chemical failures in Batch B:

  • Impurity 1 (RRT 0.85) & Impurity 2 (RRT 0.92): cis/trans-1-(2-Fluorophenyl)-4-hydroxycyclohexanecarboxylic acid.

    • Diagnosis: These are the reduced forms of the ketone. Their presence in Batch B suggests incomplete oxidation during synthesis or inadvertent reduction (e.g., presence of residual borohydride or catalytic hydrogenation over-activity).

    • Why it matters: The 4-hydroxy impurity changes the hybridization at C4 from sp2 to sp3, introducing isomerism that is difficult to purge in subsequent steps.

  • Impurity 3 (RRT 1.15): 1-Phenyl-4-oxocyclohexanecarboxylic acid (Des-fluoro).

    • Diagnosis: Loss of the fluorine atom. This typically occurs under harsh basic conditions or high-temperature metal-catalyzed steps (hydrodefluorination).

    • Why it matters: This is a "chemically similar" impurity. It will likely co-crystallize with the product, making purification by recrystallization nearly impossible.

Visualization: Batch Release Decision Logic

The following workflow illustrates the logical gates for releasing a batch of this intermediate, incorporating the specific impurity thresholds identified above.

BatchRelease Start Batch Sample Received HPLC_Analysis Run HPLC Protocol (0.1% HClO4 / ACN) Start->HPLC_Analysis Check_Assay Assay > 98.0%? HPLC_Analysis->Check_Assay Check_Impurity_Red Reduced Impurity (RRT 0.85/0.92) < 0.5%? Check_Assay->Check_Impurity_Red Yes Quarantine QUARANTINE (Root Cause Analysis) Check_Assay->Quarantine No Check_Impurity_DesF Des-Fluoro Impurity (RRT 1.15) < 0.1%? Check_Impurity_Red->Check_Impurity_DesF Yes Recrystallize Reprocess: Oxidation or Recrystallization Check_Impurity_Red->Recrystallize No (>0.5%) Release BATCH RELEASED (Certificate of Analysis) Check_Impurity_DesF->Release Yes Check_Impurity_DesF->Quarantine No (Critical Defect) Recrystallize->HPLC_Analysis Retest

Figure 1: Decision logic for batch release. Note that des-fluoro impurities trigger immediate quarantine due to purification difficulty, whereas reduced impurities may allow for reprocessing.

Technical Recommendations for Researchers
  • Sample Diluent Selection: Do not dissolve this sample in pure methanol. The carboxylic acid can undergo slow esterification if left in methanol overnight, creating a "ghost" impurity peak (Methyl ester). Use Acetonitrile:Water (50:50) .

  • Gradient Optimization: If the resolution between the cis and trans reduced impurities is poor (< 1.5), lower the initial organic concentration to 10% B and extend the gradient ramp.

  • Column Care: Post-analysis, flush the column with 50:50 Water:Methanol (no acid) to prevent hydrolysis of the bonded phase by the perchloric acid during storage.

References
  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][3] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text for Gradient elution logic).

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for PARP Inhibitor Intermediates. (Generalized reference to FDA analytical standards).
  • PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid (Structural Analog Data). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal and Management of 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Executive Summary Immediate Action Required: Segregation: Isolate this compound from strong oxidizers and bases immediately. Disposal Method: The only validated disposal method is High-Temperature Incineration equipped w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required:

  • Segregation: Isolate this compound from strong oxidizers and bases immediately.

  • Disposal Method: The only validated disposal method is High-Temperature Incineration equipped with Hydrogen Fluoride (HF) scrubbing capabilities.

  • Prohibition: NEVER dispose of this compound down the drain or via standard municipal waste streams. The fluorine substituent generates hydrofluoric acid upon decomposition or combustion, posing severe environmental and infrastructure risks.

Chemical Identity & Hazard Profiling

To manage disposal effectively, one must understand the chemical behavior that dictates the safety protocol.

PropertySpecificationOperational Implication
Chemical Name 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acidSystematic identification for waste manifests.
CAS Number 179064-49-4Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₁₃FO₃Fluorine Content: Requires HF-resistant incineration.
Physical State SolidDust control measures required during transfer.
Acidity Carboxylic AcidIncompatible with bases; potential to mobilize heavy metals if landfilled (leaching).
GHS Classification Irritant (Skin/Eye), STOT SE 3Standard PPE (Nitrile gloves, safety goggles) is mandatory.
The Fluorine Factor: Why Standard Disposal Fails

The critical operational risk lies in the C-F bond . While chemically stable under storage conditions, thermal destruction (incineration) releases the fluorine atom as Hydrogen Fluoride (HF) gas.

  • Mechanism:

    
    
    
  • Risk: HF is highly corrosive to incinerator linings (refractory brick) and fatal if released into the atmosphere. Consequently, disposal facilities must be declared of the fluorine content to adjust their wet scrubbers (typically using Calcium Hydroxide or Sodium Hydroxide) to neutralize the acid gas.

Pre-Disposal Management (Lab Scale)

Before the waste leaves your facility, it must be stabilized and packaged correctly.

A. Waste Segregation Protocol
  • Solid Waste: Collect pure solid substance or contaminated disposables (weigh boats, gloves) in a dedicated container labeled "Solid Organic Waste - Fluorinated."

  • Liquid Waste: If the substance is dissolved (e.g., in DMSO or Methanol):

    • Ensure the solvent is compatible with the waste stream (non-halogenated vs. halogenated solvents).

    • Preferred: Segregate into "Halogenated Solvent Waste" containers, even if the solvent itself is non-halogenated, due to the solute's fluorine content.

B. Labeling Requirements

Your waste tag must explicitly list:

  • Full Chemical Name (No abbreviations).

  • Hazard Checkbox: "Irritant" and "Toxic."[1]

  • Critical Note: "Contains Organic Fluorine – HF Generation Potential."

Disposal Workflow & Decision Logic

The following diagram illustrates the decision logic for researchers handling this compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Dry Waste StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Container: HDPE Wide-Mouth Label: 'Solid Hazardous Waste (Fluorinated)' SolidPath->SolidContainer SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck CentralWaste Central Waste Accumulation Area (90-Day Storage Limit) SolidContainer->CentralWaste HaloStream Stream A: Halogenated Waste (If solvent is DCM, Chloroform, or Generic) SolventCheck->HaloStream Preferred NonHaloStream Stream B: Non-Halogenated Waste (Only if solvent is MeOH/Acetone) *MUST TAG FLUORINE CONTENT* SolventCheck->NonHaloStream Conditional HaloStream->CentralWaste NonHaloStream->CentralWaste Incinerator High-Temp Incineration Facility (>1100°C) CentralWaste->Incinerator Transport via Licensed Hauler Scrubber Wet Scrubber (Ca(OH)2 or NaOH) Neutralizes HF Gas Incinerator->Scrubber Combustion Gases

Figure 1: Decision tree for laboratory waste segregation and downstream processing.

Professional Disposal (Incineration)

This section details the requirements for the facility receiving the waste. This is critical for Environmental Health & Safety (EHS) officers coordinating with waste vendors.

The Incineration Process[2][3][4][5][6][7]
  • Feed System: The waste is introduced via a ram feeder (solids) or liquid injection nozzle.

  • Primary Combustion:

    • Temperature: >1000°C (1832°F).

    • Purpose: The high temperature is required to break the stable C-F bond [1].[2]

  • Secondary Combustion:

    • Residence Time: >2 seconds.

    • Purpose: Ensures complete destruction of any Products of Incomplete Combustion (PICs).

  • Pollution Control (Critical Step):

    • The flue gas, now containing HF, passes through a Quench Tower to lower the temperature.

    • It then enters a Packed Bed Scrubber utilizing an alkaline solution (typically Sodium Hydroxide or Lime slurry).

    • Reaction:

      
      
      
    • The resulting fluoride salts are captured in the wastewater treatment system of the facility, preventing atmospheric release [2].

Emergency Spill Response

In the event of a spill in the laboratory, follow this precise sequence to minimize exposure and contamination.

StepActionRationale
1. Isolate Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.Prevents tracking of the chemical into clean zones.
2. PPE Up Don Nitrile gloves (double layer recommended), lab coat, and N95 dust mask or half-face respirator with P100 cartridges.Protects against inhalation of dust, which is the primary exposure route for solids.
3. Contain Cover the spill with damp paper towels or an inert absorbent (Vermiculite).Dampening prevents dust generation during cleanup.
4. Collect Scoop material into a wide-mouth jar using a plastic scoop. DO NOT use a vacuum cleaner unless it is HEPA-rated and explosion-proof.Standard vacuums aerosolize fine powders, increasing inhalation risk.
5. Decontaminate Wipe the surface with a mild detergent solution, followed by water.Removes residual organic acid; verify pH is neutral.

Regulatory Compliance (US Context)

While 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is not explicitly listed on the RCRA "P" or "U" lists (40 CFR § 261.33), it must be characterized by the generator.

  • Waste Characterization: Due to the Fluorine content and potential toxicity, it is best practice to manage it as Hazardous Waste .[2][3]

  • EPA Waste Codes:

    • If mixed with ignitable solvents (Methanol, Acetone): D001 .

    • If mixed with halogenated solvents (DCM): F002 .

    • As a pure substance: Classify based on toxicity characteristic or simply as "Non-RCRA Regulated Hazardous Waste" (depending on state regulations), but incinerate regardless to meet EPA Best Demonstrated Available Technology (BDAT) standards for halogenated organics [3].

References

  • BenchChem. Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. (Applicable proxy for fluorinated aromatic acid incineration). (Accessed via Search Context)

  • Envitech. HF Scrubber: Removal of Hydrogen Fluoride from Combustion Exhaust.[4]

  • U.S. EPA. Incineration to Manage PFAS Waste Streams.[5] (Guidance on C-F bond destruction).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

CAS Number: 179064-49-4 Molecular Formula: C₁₃H₁₂FO₃ Molecular Weight: 235.23 g/mol Executive Safety Summary Directive: Treat this compound as a high-potency chemical intermediate until specific toxicological data proves...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 179064-49-4 Molecular Formula: C₁₃H₁₂FO₃ Molecular Weight: 235.23 g/mol

Executive Safety Summary

Directive: Treat this compound as a high-potency chemical intermediate until specific toxicological data proves otherwise.

As a Senior Application Scientist, I prioritize "defensive handling." While 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is structurally related to standard organic building blocks, the presence of the fluorinated phenyl ring and the ketone moiety suggests specific reactivity and bioavailability profiles that warrant strict adherence to Occupational Exposure Band (OEB) 2/3 protocols.

Primary Risks:

  • Inhalation: Fine powder form poses a significant respiratory irritation risk (STOT SE 3).

  • Contact: Acidic functionality combined with the fluorophenyl group can cause severe eye irritation (Category 2A) and skin sensitization.

  • Ingestion: Harmful if swallowed (Acute Tox. 4); potential for systemic toxicity due to metabolic stability of the fluorinated motif.

Hazard Identification & Risk Analysis

This section analyzes the chemical structure to predict hazards, compensating for the often-limited SDS data available for specific drug intermediates.

Structural FeatureAssociated HazardMechanism of Action
Carboxylic Acid (-COOH) Corrosive/Irritant Proton donation causes local tissue pH drop, leading to protein denaturation in eyes/mucosa.
Fluorophenyl Group Bioavailability/Stability The C-F bond increases lipophilicity and metabolic stability, potentially enhancing systemic absorption and prolonging half-life if ingested.
Cyclohexanone (Ketone) Reactivity Susceptible to nucleophilic attack; potential for forming Schiff bases with biological amines.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on a "Barrier Analysis" approach, ensuring redundancy between engineering controls and personal gear.

Standard Laboratory Operation (Milligram to Gram Scale)
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P2 Respirator (Minimum)Why: If weighing outside a fume hood (discouraged), a fitted respirator is mandatory to block particulate inhalation. Best Practice: Always handle open containers inside a certified fume hood; respirator becomes secondary backup.
Ocular Chemical Splash Goggles Why: Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against acidic dust entry.
Dermal (Hand) Double Nitrile Gloves Why: 1. Outer Layer (Blue/Purple): 4-8 mil nitrile for abrasion resistance.2. Inner Layer (White/Blue): Acts as a breakthrough indicator. Change frequency: Every 2 hours or immediately upon splash.
Dermal (Body) Tyvek® Lab Coat / Sleeve Covers Why: Cotton lab coats can trap dust in fibers. Tyvek (polyethylene) sheds dust and prevents dermal absorption through clothing.

Operational Handling Protocol

Trustworthiness Check: This workflow relies on the "Clean-Dirty" zone concept to prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.

    • Scientific Insight: Fluorinated organic solids are prone to high static charge, causing "fly-away" powder that contaminates the balance and user.

  • Weighing:

    • Place the balance inside the hood.

    • Tare the weighing boat before opening the stock container.

    • Use a disposable spatula. Do not return excess material to the stock container (prevents hydrolysis/contamination).

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, THF, Methanol) slowly to the solid.

    • Caution: The carboxylic acid moiety may generate heat upon solvation in basic solvents.

  • Dissolution: Ensure complete dissolution before adding reactive reagents (e.g., coupling agents like EDC/NHS).

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a 10% Sodium Bicarbonate solution followed by water.

    • Mechanism:[1] Bicarbonate neutralizes residual carboxylic acid traces, converting them to water-soluble salts for easy removal.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_hood Inside Fume Hood Zone Start Start: Material Retrieval CheckHood Check Fume Hood (Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE Static Neutralize Static Charge (Ionizer/Gun) PPE->Static Weigh Weighing Process (Inside Hood) Static->Weigh Clean Decontamination (10% NaHCO3 Wipe) Weigh->Clean Spill/Residue Waste Solid Waste Disposal Weigh->Waste Disposable Spatulas End End: Wash Hands Clean->End Waste->End

Caption: Step-by-step workflow emphasizing containment within the fume hood to minimize exposure risks.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Irrigate for 15 Minutes Use an eyewash station immediately. Hold eyelids open. The acidic nature requires thorough flushing to prevent corneal opacity. Seek medical attention.
Skin Contact Brush then Wash Gently brush off dry powder before wetting (to prevent increasing absorption area). Wash with soap and water for 15 minutes.[2]
Inhalation Fresh Air & Rest Move to fresh air.[1][2][3][4][5] If breathing is difficult, oxygen may be required (administered by trained personnel). Monitor for delayed pulmonary edema.
Spill (Solid) Wet Wipe Method Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum. Treat waste as hazardous chemical waste.

Waste Disposal Strategy

Compliance Note: Disposal must adhere to local environmental regulations (e.g., RCRA in the US, List of Wastes in EU).

Classification:

  • Hazard Class: Irritant, Organic Acid.

  • Waste Stream: Halogenated Organic Solids (due to the Fluorine atom).

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste container.

  • Labeling: Clearly label as "Solid Chemical Waste: Fluorinated Organic Acid."

  • Container: High-density polyethylene (HDPE) containers are preferred over glass to prevent breakage.

Visualization: Waste Decision Tree

WasteDisposal WasteGen Waste Generated IsSolid Is it Solid or Liquid? WasteGen->IsSolid Solid Solid Waste IsSolid->Solid Powder/Residue Liquid Liquid Waste IsSolid->Liquid Mother Liquor Contam Contaminated Debris? (Gloves/Towels) Solid->Contam Halogen Contains Halogens? (Fluorine) Liquid->Halogen HaloYes Stream A: Halogenated Organics Halogen->HaloYes Yes (F-C bond) HaloNo Stream B: Non-Halogenated Halogen->HaloNo No SolidHaz Solid Hazardous Waste (Bin #2) Contam->SolidHaz Yes

Caption: Decision logic for segregating waste streams to ensure compliance with halogenated waste protocols.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Handling Powders and Dusts. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
Reactant of Route 2
1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
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